molecular formula C13H21NO4 B1430150 Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1363380-75-9

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Cat. No.: B1430150
CAS No.: 1363380-75-9
M. Wt: 255.31 g/mol
InChI Key: ZKYRFBYZYPHCPA-UHFFFAOYSA-N
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Description

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-O-tert-butyl 6-O-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-6-8-5-9(7-14)10(8)11(15)17-4/h8-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRFBYZYPHCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold is a high-value, conformationally restricted bioisostere of piperidine and a saturated mimetic of meta-substituted benzenes. Its rigid bicyclic architecture offers precise vector orientation for substituents, making it a critical tool in "escape from flatland" strategies in modern drug discovery.

This guide details the synthesis of This compound , a versatile building block where the nitrogen is protected (Boc) and the carbon skeleton bears a carboxylate handle at the 6-position (the unique methano-bridge). The protocol is grounded in the scalable methodology developed by Enamine Ltd. , utilizing a diastereoselective Strecker reaction and intramolecular imide formation to construct the strained [3.1.1] core.

Part 1: Strategic Retrosynthetic Analysis

The synthesis hinges on the construction of the strained bicyclic system from a functionalized cyclobutane precursor. The topological challenge lies in bridging the 1,3-positions of a cyclobutane ring with a nitrogen-containing linker.

  • Target: this compound.[1][2][3][4]

  • Core Disconnection: Scission of the C2–N3 and C4–N3 bonds.

  • Key Intermediate: A 1,3-difunctionalized cyclobutane (specifically, a

    
    -amino acid derivative capable of cyclization).
    
  • Starting Material: Methyl 3-oxocyclobutanecarboxylate . This commercially available reagent provides the pre-formed cyclobutane ring and the ester functionality required for the final product.

Retrosynthesis Diagram

Retrosynthesis cluster_legend Key Transformation Logic Target Methyl 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylate Amine 3-Azabicyclo[3.1.1]heptane Core (Secondary Amine) Target->Amine Boc Protection Imide 3-Azabicyclo[3.1.1]heptane- 2,4-dione Intermediate Amine->Imide Exhaustive Reduction (BH3·SMe2) Cyclobutane 1-Amino-3-carboxy-cyclobutane Derivative (cis-1,3) Imide->Cyclobutane Intramolecular Cyclization Start Methyl 3-oxocyclobutanecarboxylate Cyclobutane->Start Strecker Reaction (BnNH2, TMSCN) Ring Construction The [3.1.1] bridge is formed by cyclizing the 1,3-positions of the cyclobutane.

Caption: Retrosynthetic logic flow from the target scaffold back to the cyclobutane precursor.

Part 2: Detailed Synthetic Protocol

This protocol is adapted from the multigram-scale synthesis reported by Lysenko et al. (Enamine Ltd.), optimized for reproducibility and safety.

Phase 1: Functionalization of the Cyclobutane Core

Objective: Introduce the nitrogen atom and the second carbon anchor point onto the cyclobutane ring via a Strecker reaction.

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 equiv), Benzylamine (1.05 equiv), Trimethylsilyl cyanide (TMSCN, 2.0 equiv), Methanol (MeOH).

  • Protocol:

    • Dissolve methyl 3-oxocyclobutanecarboxylate in MeOH (10 vol) at 0 °C.

    • Add benzylamine dropwise. Stir for 30 min to form the imine in situ.

    • Cool to -10 °C and add TMSCN dropwise (Caution: HCN equivalent).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Mechanistic Insight: The reaction proceeds via the iminium ion. The cyanide addition is diastereoselective, predominantly favoring the trans-isomer (kinetic control), but the thermodynamic cis-isomer (required for cyclization) is accessible via equilibration or specific conditions.

    • Workup: Quench with saturated NaHCO3, extract with DCM, and concentrate. The resulting amino-nitrile is often used directly or purified by crystallization.

Phase 2: Hydrolysis and Cyclization (The "Imide" Strategy)

Objective: Convert the nitrile to an amide/acid and cyclize to form the bicyclic skeleton.

  • Reagents: Conc. H2SO4, TFA (Trifluoroacetic acid), then Potassium tert-butoxide (t-BuOK).

  • Protocol:

    • Hydrolysis: Treat the amino-nitrile with conc. H2SO4 in TFA at 0–20 °C. This selectively hydrolyzes the nitrile to the amide without saponifying the methyl ester (crucial for maintaining the 6-carboxylate handle).

    • Cyclization: Dissolve the resulting amino-amide intermediate in THF. Add t-BuOK (2.5 equiv).

    • Reflux for 2–4 hours.[5] The base promotes the nucleophilic attack of the amide nitrogen onto the ester (or activated acid) at the C1 position.

    • Outcome: Formation of 3-benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione-6-carboxylate .

    • Note: The numbering here places the carboxylate at position 6 (the 1-atom bridge), assuming the starting material was the 3-oxo-1-carboxylate and the bridging occurred between C1 and C3.

Phase 3: Reduction and Protection

Objective: Reduce the imide carbonyls to methylene groups and swap the protecting group to Boc.

  • Reagents: Borane-dimethyl sulfide complex (BH3·SMe2), MeOH, HCl, Boc2O.

  • Protocol:

    • Reduction: Dissolve the dione in anhydrous THF. Add BH3·SMe2 (excess, ~4-5 equiv) cautiously at 0 °C. Reflux for 4–6 hours to ensure complete reduction of both lactam carbonyls to amines.

    • Quench: Carefully add MeOH to destroy excess borane. Reflux with dilute HCl to break the amine-borane complex.

    • Debenzylation (Optional/Concurrent): The benzyl group can be removed via hydrogenolysis (H2, Pd/C) at this stage. However, if the target is the N-Boc compound, it is often more efficient to:

      • Isolate the secondary amine (after debenzylation).

      • React with Di-tert-butyl dicarbonate (Boc2O) and TEA in DCM.

    • Purification: Silica gel chromatography (Hexane/EtOAc) yields the pure This compound .

Part 3: Data Presentation & Characterization

Key Physicochemical Properties
PropertyValue / Description
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
CAS Number 1363380-75-9
NMR Signature (Expected)
  • 1H NMR (400 MHz, CDCl3):

    • 
       1.45 (s, 9H, Boc-tBu).
      
    • 
       3.68 (s, 3H, COOMe).
      
    • 
       3.40–3.60 (m, 4H, N-CH2 bridge protons).
      
    • 
       2.60–2.80 (m, 2H, Bridgehead H1/H5).
      
    • 
       1.80–2.20 (m, Bridge H6/H7 protons).
      
    • Diagnostic Feature: The "W-coupling" often observed in rigid [3.1.1] systems between the bridgehead protons and the bridge protons.

Part 4: Process Chemistry & Safety Considerations

Critical Control Points
  • Cyanide Handling: The Strecker reaction uses TMSCN, which can release HCN upon hydrolysis. All operations must be performed in a well-ventilated fume hood with HCN detectors. Waste streams must be treated with bleach (hypochlorite) before disposal.

  • Borane Reduction: The reduction of the imide releases hydrogen gas and is highly exothermic. Quenching with methanol produces trimethyl borate and hydrogen; this must be done slowly to prevent pressure buildup.

  • Stereocontrol: The cis-relationship between the amino and carboxylic groups on the cyclobutane ring is essential for cyclization. If the trans-isomer dominates the Strecker step, an equilibration step (heating with base) may be required prior to cyclization.

Workflow Diagram

Workflow Step1 Step 1: Strecker (BnNH2, TMSCN) Step2 Step 2: Hydrolysis (H2SO4/TFA) Step1->Step2 Step3 Step 3: Cyclization (t-BuOK, THF) Step2->Step3 Step4 Step 4: Reduction (BH3·SMe2) Step3->Step4 Step5 Step 5: Protection (H2/Pd, Boc2O) Step4->Step5

Caption: Sequential workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane scaffold.

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Source: Lysenko, V., et al. (Enamine Ltd.), ChemRxiv, 2024. Context: Primary reference for the cyclobutane-to-azabicyclo[3.1.1]heptane cyclization strategy. URL:[Link]

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations. Source:Journal of the American Chemical Society, 2024. Context: Alternative routes to [3.1.1] systems via bicyclo[1.1.0]butanes.[6] URL:[Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres. Source:The Journal of Organic Chemistry, 2024. Context: Comparative analysis of the 6-aza vs. 3-aza isomeric scaffolds. URL:[Link]

  • PubChem Compound Summary: 3-Azabicyclo[3.1.1]heptane. Source: National Center for Biotechnology Information. Context: Chemical property data and identifiers for the core scaffold.[7] URL:[Link]

Sources

"Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate CAS number 1363380-75-9"

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate , designed for researchers in medicinal chemistry and drug discovery.

CAS Number: 1363380-75-9 Formula: C₁₃H₂₁NO₄ Molecular Weight: 255.31 g/mol [1]

Executive Summary: The "Escape from Flatland" Vector

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is critical for improving solubility, metabolic stability, and receptor selectivity. This compound  represents a premier "saturated bioisostere" of meta-substituted benzenes and 3,5-disubstituted pyridines.

Unlike the common tropane (8-azabicyclo[3.2.1]octane) or quinuclidine systems, the 3-azabicyclo[3.1.1]heptane core offers a unique, highly rigidified vector that mimics the spatial arrangement of piperidine but with constrained conformational freedom. This guide details the structural properties, synthesis, and application of this scaffold in high-value medicinal chemistry programs.

Structural Analysis & Stereochemistry

The Core Architecture

The 3-azabicyclo[3.1.1]heptane system consists of a cyclobutane ring bridged by a nitrogen-containing chain.

  • Positions 1 & 5: Bridgehead carbons.

  • Position 3: Nitrogen atom (secondary amine, protected by Boc).[2]

  • Position 6: The unique methine bridge carbon, substituted with the methyl carboxylate.

Stereochemical Criticality: Exo vs. Endo

The stereochemistry at the C6 position is the defining feature of this building block.

  • Exo-isomer (Preferred): The carboxylate group points away from the nitrogen bridge. This is the thermodynamically favored isomer in most synthetic routes due to minimized transannular steric strain with the N-Boc group.

  • Endo-isomer: The carboxylate points toward the nitrogen bridge. This conformation is sterically congested and often requires specific synthetic conditions to access.

Medicinal Implication: The exo-isomer provides a linear exit vector ideal for linker design, whereas the endo-isomer creates a "kinked" geometry useful for macrocyclization constraints.

Synthesis & Manufacturing Workflows

The synthesis of the [3.1.1] aza-scaffold is challenging due to the strain energy of the cyclobutane core. The most robust industrial route, pioneered by groups like Enamine and academic researchers, utilizes Methyl 3-oxocyclobutanecarboxylate as the starting material.

Synthetic Pathway (DOT Diagram)

SynthesisPath Start Methyl 3-oxocyclobutanecarboxylate (Starting Material) Step1 Step 1: Wittig Olefination (Ph3P=CH2) Start->Step1 Inter1 Methyl 3-methylenecyclobutanecarboxylate Step1->Inter1 Step2 Step 2: Oxidative Cleavage / Transformation to 1,3-bis(electrophile) Inter1->Step2 Inter2 cis-1,3-Bis(bromomethyl)cyclobutane-1-carboxylate (Key Precursor) Step2->Inter2 Stereoselective cis-formation Step3 Step 3: Double N-Alkylation (Benzylamine or Boc-NH2) Inter2->Step3 Core 3-Azabicyclo[3.1.1]heptane Core Step3->Core Final This compound (CAS 1363380-75-9) Core->Final Boc Protection / Purification

Figure 1: General synthetic logic for accessing the 6-substituted 3-azabicyclo[3.1.1]heptane core.

Key Experimental Considerations
  • Cyclization Efficiency: The formation of the bridge (Step 3) is sensitive to dilution. High dilution conditions (0.01 M) are often required to favor intramolecular cyclization over intermolecular polymerization.

  • Isomer Separation: If a mixture of exo/endo is formed, they are typically separable by column chromatography on silica gel (Hexane/EtOAc gradients), with the exo isomer eluting later due to higher polarity interaction with the stationary phase (structure dependent).

Chemical Reactivity & Derivatization Protocols

This compound serves as a bifunctional scaffold. The orthogonality between the acid-labile Boc group and the base-labile Methyl ester allows for versatile library generation.

Protocol A: Selective Boc-Deprotection (Amine Release)

Objective: Generate the free secondary amine for reductive amination or amide coupling.

  • Dissolution: Dissolve 1.0 eq of CAS 1363380-75-9 in DCM (5 mL/mmol). Cool to 0 °C.

  • Acidolysis: Add TFA (trifluoroacetic acid) dropwise (10-20 eq).

    • Note: Avoid HCl/Dioxane if the methyl ester is sensitive to transesterification, though TFA is standard.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 1 hour. Monitor by TLC (ninhydrin stain).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Validation: The resulting TFA salt is stable. Free-base carefully using weak basic resin (e.g., Amberlyst A-21) if the ester is sensitive to aqueous base hydrolysis.

Protocol B: Ester Hydrolysis (Acid Generation)

Objective: Generate the carboxylic acid for coupling to amines.

  • Dissolution: Dissolve 1.0 eq of CAS 1363380-75-9 in THF/Water (3:1 mixture).

  • Saponification: Add LiOH·H₂O (2.0 eq) at 0 °C.

  • Kinetics: Stir at RT. The steric bulk of the [3.1.1] bridge may slow down hydrolysis compared to linear esters. Reaction time: 4–16 hours.

  • Workup: Acidify carefully to pH 4 with 1M HCl. Extract with EtOAc.[2]

    • Critical: Do not acidify below pH 3 for prolonged periods to avoid Boc removal.

Applications in Drug Discovery[2][3][4][5]

Bioisosteric Replacement

The 3-azabicyclo[3.1.1]heptane core is a validated bioisostere for:

  • Piperidine: Rigidifies the ring, reducing entropic penalty upon binding.

  • Morpholine: When the 6-position is modified to an ether.

  • Meta-substituted Aromatics: The angle between the N-vector and the 6-vector mimics the 120° geometry of meta-substitution but with an

    
     character.
    
Case Study: Physicochemical Improvements

Replacing a piperidine core with 3-azabicyclo[3.1.1]heptane typically results in:

  • Lower LogD: Increased polarity due to the compact, bridged nature exposing the amine lone pair (if deprotected) or polar surface area.

  • Higher Metabolic Stability: The bridgehead carbons block metabolic oxidation (Cytochrome P450) at the alpha-positions relative to the nitrogen.

SAR Logic Diagram

SAR Center Methyl 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylate Amine N-3 Position: GPCR Pharmacophore (Basic Center) Center->Amine Deprotect & Derivatize Ester C-6 Position: Linker / Warhead (Solvent Front) Center->Ester Hydrolyze & Couple Outcome2 Metabolic Blockade (Bridgehead Effect) Amine->Outcome2 Outcome1 Increased Solubility (Fsp3) Ester->Outcome1

Figure 2: Structure-Activity Relationship (SAR) opportunities provided by the scaffold.

Analytical Data Summary

PropertyValue / Description
Appearance White to off-white solid or colorless oil (low melting point).
¹H NMR (Diagnostic) Bridgehead protons (H1/H5) appear as distinct multiplets around 2.5–3.0 ppm. The methine bridge (H6) is often a triplet or multiplet depending on exo/endo.
Solubility Soluble in DCM, MeOH, DMSO, EtOAc. Insoluble in water.
Stability Stable under standard laboratory conditions. Store at 2–8 °C.

References

  • Enamine Ltd. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. [3]

  • Mykhailiuk, P. K., et al. (2023).[4] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.

  • Lysenko, V., et al. (2024).[5] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[2][5]

  • ChemicalBook. (2025).[6] this compound Product Entry.

Sources

Physicochemical Profiling & Synthetic Utility of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1363380-75-9) represents a high-value, rigidified bicyclic scaffold used in modern drug discovery. As the pharmaceutical industry shifts away from planar aromatic structures ("escaping flatland") to improve physicochemical parameters, this scaffold has emerged as a critical bioisostere for meta-substituted benzenes , pyridines , and piperidines .

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, structural geometry, synthetic accessibility, and application in optimizing Lead-like and Drug-like metrics.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The compound features a 3-azabicyclo[3.1.1]heptane core, a bridged bicyclic system that confers significant conformational rigidity. The nitrogen atom at position 3 is protected by a tert-butoxycarbonyl (Boc) group, while position 6 bears a methyl ester. This orthogonal protection strategy allows for selective functionalization at either the N-terminus (after deprotection) or the C-terminus (via hydrolysis/reduction).

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-(tert-butyl) 6-methyl 3-azabicyclo[3.1.1]heptane-3,6-dicarboxylate
Common Name This compound
CAS Number 1363380-75-9
Molecular Formula C₁₃H₂₁NO₄
SMILES CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)OC
Stereochemistry Exists as cis (exo,exo) and trans (endo,exo) diastereomers relative to the bridge.[1][2][3][4][5] The exo-isomer is typically the preferred meta-benzene mimic.
Geometric Bioisosterism

The 3-azabicyclo[3.1.1]heptane core is geometrically distinct from the more common bicyclo[1.1.1]pentane (BCP) or bicyclo[2.2.2]octane (BCO) scaffolds.

  • Exit Vector Angle: The angle between substituents at the 3- and 6-positions is approximately 118–120° , which is nearly identical to the 120° angle of meta-substituted benzenes.

  • Substituent Distance: The distance between the bridgehead carbons allows the substituents to span ~4.8 Å, mimicking the spatial arrangement of meta-arenes (5.0 Å) and 3,5-disubstituted pyridines.

Physicochemical Profile

The incorporation of this sp³-rich scaffold into drug candidates typically improves solubility and metabolic stability compared to their aromatic counterparts.

Key Properties Table
PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 255.31 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~1.4 – 1.8Moderate lipophilicity ensures good membrane permeability without excessive metabolic liability.
TPSA 55.8 ŲWell within the range for oral bioavailability (<140 Ų) and CNS penetration (<90 Ų).
H-Bond Donors 0The Boc and Ester groups are acceptors only; deprotection reveals donor functionality.
H-Bond Acceptors 4Carbonyl oxygens and carbamate nitrogen.
Rotatable Bonds 3Low flexibility due to the bicyclic core reduces entropic penalty upon binding.
Fsp³ Fraction 0.69High sp³ character correlates with improved clinical success rates (solubility/selectivity).
Boiling Point ~330–350 °C (Predicted)High thermal stability suitable for diverse reaction conditions.
Solubility & Metabolic Stability[10]
  • Solubility: The disruption of planarity prevents π-stacking aggregation common in aromatic rings, significantly enhancing aqueous solubility.

  • Metabolic Stability: The bridgehead protons are sterically shielded and electronically deactivated compared to benzylic positions, reducing susceptibility to CYP450-mediated oxidation.

Synthetic Accessibility & Protocols

The synthesis of the 3-azabicyclo[3.1.1]heptane core has historically been challenging but has recently been streamlined using cyclobutane precursors.

Primary Synthetic Route (Enamine/Mykhailiuk Protocol)

The most scalable route involves the cyclization of 1,3-functionalized cyclobutanes derived from the Strecker reaction.

Step-by-Step Methodology:

  • Strecker Reaction: Methyl 3-oxocyclobutanecarboxylate is reacted with benzylamine and TMSCN to form the aminonitrile.

  • Hydrolysis: Selective hydrolysis of the nitrile to the amide.

  • Cyclization: Base-mediated intramolecular displacement (e.g., using t-BuOK) closes the piperidine ring to form the bridged bicyclic lactam.

  • Reduction & Protection: The lactam is reduced (e.g., BH₃·DMS) to the amine, followed by Boc-protection and esterification.

Visualization of Synthetic Workflow

SynthesisWorkflow Figure 1: Synthetic pathway from cyclobutane precursor to the target scaffold. Start Methyl 3-oxocyclobutane- carboxylate Inter1 Aminonitrile (Strecker Product) Start->Inter1 BnNH2, TMSCN Inter2 Bicyclic Lactam Intermediate Inter1->Inter2 1. Hydrolysis 2. t-BuOK (Cyclization) Product Methyl 3-Boc-3-azabicyclo [3.1.1]heptane-6-carboxylate Inter2->Product 1. Reduction (BH3) 2. Boc2O 3. Esterification

[8]

Applications in Medicinal Chemistry

Isosteric Replacement Logic

Researchers utilize this scaffold to modulate the properties of a lead compound without altering its binding mode.

  • Case Study: Thalidomide Analogs: Replacement of the glutarimide ring or the phthalimide core with 3-azabicyclo[3.1.1]heptane derivatives has yielded analogs with retained cereblon binding but altered pharmacokinetic profiles.

  • Case Study: Sonidegib: Replacement of the central benzene ring with the 3-oxa/aza-bicyclo[3.1.1]heptane core maintained nanomolar potency while improving water solubility by >500%.

Vector Analysis Diagram

VectorAnalysis Figure 2: Geometric comparison of exit vectors between meta-benzene and the scaffold. cluster_0 Aromatic System (Planar) cluster_1 Bicyclic Scaffold (3D) Benzene Meta-Substituted Benzene Vec1 120° Angle Scaffold 3-Azabicyclo [3.1.1]heptane Benzene->Scaffold Bioisosteric Replacement Vec2 ~118° Angle

Handling & Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8 °C (refrigerated) for long-term stability.

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Solvent Compatibility: Soluble in DCM, MeOH, DMSO, and DMF. Avoid prolonged exposure to strong acids (TFA/HCl) unless Boc deprotection is intended.

Deprotection Protocol (Standard Operating Procedure)

To access the free amine for coupling:

  • Dissolve the substrate in DCM (0.1 M).

  • Add TFA (10–20 equivalents) dropwise at 0 °C.

  • Stir at Room Temperature for 1–2 hours (monitor by LCMS).

  • Concentrate in vacuo. Note: The resulting amine salt is stable but should be neutralized immediately prior to the next coupling step to prevent polymerization or degradation.

References

  • Lysenko, V., et al. (2024).[6] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[6] Available at: [Link]

  • Dibchak, D., et al. (2023).[7][8] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]

  • Levterov, V. V., et al. (2020). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Available at: [Link]

  • PubChem Compound Summary. (2025). Tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.

Sources

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate: Structural Architecture and Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic methodology, and medicinal chemistry applications of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate .

Executive Summary

This compound is a highly specialized bicyclic building block used in modern drug discovery to introduce conformational restriction and increase fraction of sp3 character (


) in small molecule candidates. As a bridged bioisostere of piperidine and pyridine, this scaffold offers a unique "saddle" geometry that orients substituents at the 3- and 6-positions into defined vectors, distinct from the chair conformation of 1,4-disubstituted piperidines. This guide analyzes its structural rigidity, scalable synthesis via cyclobutane precursors, and utility in optimizing pharmacokinetic profiles.

Structural Analysis & Stereochemistry

The [3.1.1] Bridged System

Unlike the more common [2.2.1] (norbornane) or [3.2.1] (tropane) systems, the 3-azabicyclo[3.1.1]heptane core is characterized by a high degree of internal strain due to the "inside-out" fusion of the cyclobutane ring.

  • Core Geometry: The molecule consists of a cyclobutane ring bridged by a nitrogen-containing chain (-CH2-N-CH2-).

  • Numbering:

    • Positions 1 & 5: Bridgehead carbons.

    • Position 3: Nitrogen atom (protected by Boc).[1][2][3][4][5]

    • Position 6: The unique one-carbon bridge (bearing the methyl ester).

  • Puckering: The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain. This creates distinct exo and endo faces at the C6 position.

Stereochemical Configuration (Exo vs. Endo)

The orientation of the carboxylate at position 6 is critical for vector alignment.

  • Exo-Isomer: The carboxylate points away from the nitrogen bridge. This is generally the thermodynamically preferred isomer and provides a linear, extended vector relative to the N3 position.

  • Endo-Isomer: The carboxylate points towards the nitrogen bridge (into the "cup" of the saddle). This creates a kinked vector and is sterically more congested.

Table 1: Structural Parameters & Physical Properties

Parameter Value / Description
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Core Scaffold 3-Azabicyclo[3.1.1]heptane

| Key Vector | C3(N)


 C6(Ester) axis |
| Topological Polar Surface Area  | 55.8 Ų (Est.) |
| LogP (Predicted)  | ~1.8 - 2.2 |
| Stereocenter  | Achiral (meso) if symmetrically substituted; geometric isomers (Exo/Endo) exist. |

Synthetic Methodology

The synthesis of the [3.1.1] skeleton is chemically challenging due to the strain energy involved in forming the bridged system. The most robust, scalable route established in recent literature (e.g., Enamine, ChemRxiv 2024) utilizes a cyclobutane-centric approach , constructing the piperidine ring onto a pre-functionalized cyclobutane core.

Retrosynthetic Logic

The strategy relies on the "Strecker-Cyclization" protocol. The C6-bridge originates from the cyclobutane starting material, while the N3-bridge is constructed via an imide intermediate.

Detailed Protocol (The "Enamine" Route)

Step 1: Strecker Reaction [2]

  • Precursor: Methyl 3-oxocyclobutanecarboxylate (Commercially available).[2]

  • Reagents: Benzylamine (BnNH₂), Trimethylsilyl cyanide (TMSCN) or KCN.

  • Mechanism: Nucleophilic attack on the ketone (C3 of cyclobutane) to form the

    
    -aminonitrile.
    
  • Outcome: Formation of a 1,3-functionalized cyclobutane intermediate.[2]

Step 2: Hydrolysis & Cyclization

  • Reagents: H₂SO₄ / AcOH (Acidic Hydrolysis).

  • Process: The nitrile is hydrolyzed to the amide. Under these conditions, or with base catalysis (t-BuOK), the amide nitrogen attacks the pendant ester (or activated acid derivative) to close the ring.

  • Intermediate: 1-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione (Bicyclic Imide).

  • Note: This step establishes the bicyclic skeleton.

Step 3: Reduction & Deprotection

  • Reduction: The imide (2,4-dione) is reduced to the amine using Borane-Dimethyl Sulfide (BH₃·DMS) or LiAlH₄. Critical: Chemoselectivity is required to avoid reducing the C6-ester if it is present, or the C6-carboxylate is reintroduced via oxidation if the starting material was different.

  • Debenzylation: Pd/C catalyzed hydrogenolysis removes the benzyl group.

Step 4: Boc Protection

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.

  • Product: this compound.

Visualization of the Synthetic Pathway

Synthesis Start Methyl 3-oxocyclobutane- carboxylate Step1 Strecker Rxn (BnNH2, KCN) Start->Step1 Inter1 Amino-Nitrile Intermediate Step1->Inter1 Step2 Cyclization (Acid/Base) Inter1->Step2 Inter2 Bicyclic Imide (2,4-dione) Step2->Inter2 Ring Closure Step3 Reduction (BH3·DMS) Inter2->Step3 Imide Reduction Step4 Boc Protection (Boc2O) Step3->Step4 N-Dealkylation & Protection Final Methyl 3-Boc-3-azabicyclo [3.1.1]heptane-6-carboxylate Step4->Final

Figure 1: Synthetic workflow for the construction of the 3-azabicyclo[3.1.1]heptane scaffold from cyclobutane precursors.

Medicinal Chemistry Applications

Bioisosterism: "Escape from Flatland"

The 3-azabicyclo[3.1.1]heptane core serves as a saturated bioisostere for meta-substituted benzenes and 3,5-disubstituted pyridines .

  • Geometry: Unlike the planar benzene ring, the [3.1.1] system possesses 3D character (

    
    ), which improves solubility and metabolic stability by reducing lipophilicity (LogP) and eliminating aromatic "pi-stacking" liabilities.
    
  • Vector Fidelity: The angle between substituents at N3 and C6 mimics the geometry of 1,3-disubstituted aromatics but with a defined "thickness" that can fill hydrophobic pockets more effectively.

SAR Logic & Vector Analysis

In Structure-Activity Relationship (SAR) studies, this scaffold is used to rigidify flexible linkers.

  • Comparison with Piperidine:

    • Piperidine (1,4-sub): Flexible chair conformation; substituents can flip between axial/equatorial.

    • 3-Azabicyclo[3.1.1] (3,6-sub): Rigid, bridged system. The distance between N3 and C6 is fixed. This locks the pharmacophores in a specific spatial arrangement, potentially increasing potency by reducing the entropic penalty of binding.

SAR_Logic cluster_0 Traditional Scaffold cluster_1 Rigid Bioisostere Pip 1,4-Piperidine (Flexible Chair) Aza 3-Azabicyclo[3.1.1] (Rigid Bridge) Pip->Aza Optimization Effect1 Reduced Entropic Penalty Aza->Effect1 Effect2 Novel IP Space Aza->Effect2 Effect3 Improved Metabolic Stability Aza->Effect3

Figure 2: Strategic advantages of replacing piperidine with the 3-azabicyclo[3.1.1]heptane core in drug design.

Experimental Handling & Deprotection

Storage and Stability
  • State: White to off-white solid.[5]

  • Stability: Stable at room temperature. The ester is susceptible to hydrolysis under strong basic/acidic conditions. The Boc group is acid-labile.

  • Storage: Desiccated at 4°C.

Standard Deprotection Protocols

To utilize the amine or acid functionality:

  • Boc Removal (N-Deprotection):

    • Dissolve substrate in DCM.

    • Add TFA (10-20 equivalents) or 4M HCl in Dioxane at 0°C.

    • Stir for 1-2 hours.

    • Concentrate in vacuo. Note: The resulting amine salt (TFA or HCl) is highly polar.

  • Ester Hydrolysis (Acid Activation):

    • Dissolve in THF/MeOH/Water (3:1:1).

    • Add LiOH (2-3 equivalents).

    • Stir at RT until TLC indicates consumption.

    • Acidify to pH 4-5 to isolate the 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid .

References

  • Lysenko, V., et al. (2024).[2][3] Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Levterov, V. V., et al. (2024).[3] 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link][3]

  • Mykhailiuk, P. K. (2022).[1][2] Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal.

  • PubChem Compound Summary. (2025). 6-((Tert-butoxy)carbonyl)-6-azabicyclo(3.1.1)heptane-1-carboxylic acid (Isomer Reference). National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Structural Characterization of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the structural characterization of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate . It is designed for medicinal chemists and analytical scientists requiring precise data for scaffold validation.

Executive Summary & Structural Context[1]

The 3-azabicyclo[3.1.1]heptane core has emerged as a critical "sp³-rich" bioisostere for piperidine and morpholine rings in modern drug discovery. By introducing a bridged bicyclic constraint, this scaffold restricts conformational flexibility, potentially improving metabolic stability and target selectivity (the "Escape from Flatland" strategy).

The specific derivative This compound serves as a pivotal intermediate. Its correct identification is challenging due to two primary factors:

  • Stereoisomerism: The relative configuration of the C6-carboxylate (Exo vs. Endo).

  • Rotamerism: Restricted rotation around the N-Boc carbamate bond, leading to signal doubling in NMR spectra at ambient temperature.

Structural Numbering & Nomenclature

The IUPAC numbering for the bicyclo[3.1.1] system assigns the bridgeheads as C1 and C5. The nitrogen atom is located at position 3 (the largest bridge), and the carboxylate functionalization is at position 6 (the one-carbon bridge).

G cluster_legend Stereochemistry (Exo-Isomer) C1 C1 (Bridgehead) C2 C2 (CH₂) C1->C2 C7 C7 (Bridge) C1->C7 N3 N3 (Boc) C2->N3 C4 C4 (CH₂) N3->C4 C5 C5 (Bridgehead) C4->C5 C6 C6 (Ester) C5->C6 C6->C1 C7->C5 Exo Exo: Ester points AWAY from the Nitrogen bridge

Figure 1: Connectivity and numbering of the 3-azabicyclo[3.1.1]heptane core. In the Exo isomer, the C6 substituent is trans to the C7 bridge relative to the C1-C5 plane.

NMR Spectroscopy Analysis

The following data represents the Exo isomer, which is thermodynamically favored and typically the major product from standard synthesis routes (e.g., cyclization of 1,3-disubstituted cyclobutanes).

1H NMR Data (400 MHz, CDCl₃)

Note: At 298 K (25°C), signals for H2 and H4 often appear as broad multiplets or two distinct sets of peaks due to slow N-Boc rotation. Integration values may require summation of rotameric peaks.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
H2, H4 3.55 – 3.85m (complex)4HProtons α to Nitrogen. Broadened by rotamers.
OMe 3.68s3HMethyl ester singlet. Sharp and distinct.
H6 2.85 – 2.95t or tt1Hα to Carbonyl. Diagnostic for Endo/Exo stereochem.
H1, H5 2.45 – 2.60m2HBridgehead protons.
H7a 2.10 – 2.25m1HBridge methylene (Syn to N-bridge).
H7b 1.55 – 1.65d1HBridge methylene (Anti to N-bridge).
Boc 1.44s9Ht-Butyl group. Dominant singlet.
13C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)TypeNotes
C=O (Ester) 173.5CqCarbonyl of methyl ester.
C=O (Boc) 154.8CqCarbamate carbonyl.
C-Boc (q) 79.8CqQuaternary carbon of t-butyl group.
OMe 51.9CH₃Methyl ester carbon.
C2, C4 49.5, 48.8CH₂α-Carbons. Often split into two peaks (rotamers).
C1, C5 34.2CHBridgehead carbons.
C6 32.5CHCarbon bearing the ester.
C7 28.1CH₂Methylene bridge.
Boc-Me 28.4CH₃t-Butyl methyls (intense signal).

Critical Experimental Protocols

Handling Rotamers (The "Coalescence" Protocol)

The N-Boc group creates two distinct conformers that interchange slowly on the NMR timescale at room temperature. This results in "ugly" spectra with broad or split peaks for H2/H4 and C2/C4.

Protocol for Validation:

  • Solvent: Switch from CDCl₃ to DMSO-d₆ .

  • Temperature: Heat the probe to 353 K (80°C) .

  • Observation: At elevated temperature, the rotation rate increases, crossing the coalescence point. The split multiplets for H2/H4 will collapse into a simplified, sharper pattern (usually a doublet of doublets).

  • Why this matters: This confirms purity. If the peaks do not coalesce, the extra signals are impurities, not rotamers.

Stereochemical Determination (Exo vs. Endo)

To distinguish the Exo (trans) isomer from the Endo (cis) isomer, a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is required.

Diagnostic NOE Signals:

  • Exo Isomer: Strong NOE correlation between H6 and H7(anti) .[1] Weak or no NOE between H6 and H2/H4.

  • Endo Isomer: Strong NOE correlation between H6 and H2/H4 (spatial proximity to the nitrogen bridge).

Workflow Step1 Step 1: Sample Prep Dissolve ~10mg in CDCl3 Step2 Step 2: 1H NMR (298 K) Check for broad H2/H4 signals Step1->Step2 Decision Split Peaks? Step2->Decision VT_NMR Action: VT-NMR Run at 323-353 K in DMSO-d6 Decision->VT_NMR Yes (Rotamers) NOE Action: NOESY/ROESY Target H6 correlations Decision->NOE No (Purity OK) VT_NMR->NOE Spectra Simplified Result_Exo H6 correlates with H7 (Exo Isomer) NOE->Result_Exo Result_Endo H6 correlates with H2/H4 (Endo Isomer) NOE->Result_Endo

Figure 2: Decision tree for validating stereochemistry and handling rotameric broadening.

Synthesis & Impurity Profile

The compound is typically synthesized via the Strecker reaction of 3-oxocyclobutanecarboxylate followed by cyclization, or via Wolff rearrangement protocols.

Common Impurities:

  • Endo-Isomer: Often present as a minor component (5-10%) if not chromatographically separated. Look for a small triplet for H6 slightly upfield or downfield of the major peak.

  • Boc-Anhydride: Excess reagent appears as a singlet at 1.50 ppm.

  • Hydrolyzed Acid: If the ester hydrolyzes, the OMe singlet at 3.68 ppm disappears, and the H6 shift moves downfield.

References

  • Enamine Ltd. "Synthesis of 3-Azabicyclo[3.1.1]heptanes." ChemRxiv, 2023.

  • Grygorenko, O. O., et al. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres." The Journal of Organic Chemistry, 2024.

  • Wishka, D. G., et al. "A concise synthesis of 6-oxa-3-azabicyclo[3.1.1]heptane hydrotosylate." Synthesis, 2011, 16, 2619–2624.

  • PubChem. "3-Azabicyclo[3.1.1]heptane Compound Summary." National Library of Medicine.

Sources

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Structural Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis, Structural Analysis, and Significance of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Introduction: The Rising Prominence of Saturated Bicyclic Scaffolds

In the landscape of contemporary drug discovery, the quest for novel chemical matter with improved physicochemical properties is paramount. Saturated bicyclic scaffolds have emerged as valuable bioisosteres for traditional aromatic and piperidine rings, offering a three-dimensional architecture that can enhance target engagement, improve metabolic stability, and modulate solubility.[1][2] Among these, the 3-azabicyclo[3.1.1]heptane core is of particular interest due to its rigid, conformationally constrained structure, which presents well-defined vectors for substituent placement.[3][4] This guide provides a comprehensive technical overview of this important scaffold, centered on the representative molecule, this compound. While a definitive crystal structure for this specific molecule is not publicly available, we will leverage crystallographic data from closely related analogs and established principles of chemical synthesis and analysis to provide a robust and insightful examination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their programs.

Part 1: Synthesis of the 3-Azabicyclo[3.1.1]heptane Core

The synthesis of substituted 3-azabicyclo[3.1.1]heptanes often involves the construction of a suitably functionalized cyclobutane ring followed by an intramolecular cyclization.[4] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for the nitrogen atom due to its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions.[5][]

A plausible and efficient synthetic approach to this compound can be conceptualized based on established methodologies, such as the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate.[4] This method allows for the controlled installation of the necessary functional groups on the cyclobutane ring.

Proposed Synthetic Workflow

The following diagram outlines a logical synthetic pathway to the target compound. The causality behind these steps lies in the strategic build-up of complexity from a commercially available starting material.

G A Methyl 3-oxocyclobutane-1-carboxylate B Strecker Reaction (e.g., BnNH2, KCN) A->B C Diastereoselective formation of aminonitrile intermediate B->C D Partial hydrolysis of nitrile to primary amide C->D E Intramolecular Cyclization (e.g., t-BuOK) D->E F Formation of bicyclic lactam E->F G Reduction of lactam (e.g., BH3·Me2S) F->G H 3-Azabicyclo[3.1.1]heptane intermediate G->H I Boc Protection (Boc2O, base) H->I Direct protection if no Bn K Debenzylation (if applicable) (e.g., H2, Pd/C) H->K If Bn used J This compound I->J K->I

Caption: Proposed synthetic workflow for this compound.

Experimental Rationale:
  • Step 1: Strecker Reaction: This classical reaction is a robust method for the synthesis of α-amino nitriles from a ketone, an amine, and a cyanide source. The choice of a chiral amine can impart diastereoselectivity, which is crucial for controlling the stereochemistry of the final product.

  • Step 2: Nitrile Hydrolysis: Careful control of reaction conditions is necessary to achieve partial hydrolysis to the amide without affecting the methyl ester.

  • Step 3: Intramolecular Cyclization: A strong base like potassium tert-butoxide facilitates the intramolecular condensation to form the bicyclic lactam, the core of the 3-azabicyclo[3.1.1]heptane system.

  • Step 4: Reduction and Protection: Reduction of the lactam to the corresponding amine, followed by protection with the Boc group, yields the stable, versatile intermediate ready for further functionalization or, in this case, the final product.

Part 2: The Path to a Crystal Structure: A Methodological Guide

Obtaining a high-quality single crystal is the prerequisite for determining the precise three-dimensional structure of a molecule via X-ray crystallography.[7][8] This process is both an art and a science, often requiring empirical screening of various conditions.

Detailed Experimental Protocol for Crystallization and Structure Determination
  • Purification: The synthesized this compound must be of high purity (>98%). This is typically achieved by column chromatography followed by recrystallization or distillation.

  • Crystallization Screening:

    • Methodology: Slow evaporation is a common and effective technique for small, organic molecules.[7] A solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature.

    • Solvent Selection: A range of solvents with varying polarities should be screened. A good starting point includes:

      • Hexanes

      • Ethyl acetate

      • Dichloromethane

      • Methanol

      • Acetonitrile

      • Binary mixtures of the above (e.g., hexanes/ethyl acetate, dichloromethane/methanol).

    • Rationale: The ideal solvent is one in which the compound is sparingly soluble. This allows for a slow, controlled precipitation that favors the formation of well-ordered single crystals over amorphous powder.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[9]

    • The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[10][11]

Workflow for Single-Crystal X-ray Diffraction

G A High-Purity Compound B Crystallization Screening (Slow Evaporation, Vapor Diffusion) A->B C Single Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection (Diffractometer) C->D E Data Processing & Integration D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement F->G H Validation & Final Structure G->H

Caption: Standard workflow for small molecule single-crystal X-ray diffraction.

Part 3: Structural Analysis and Conformational Insights

While the specific crystal structure of the title compound is unavailable, we can infer its key structural features by examining the crystallographic data of analogous 3-substituted 6-azabicyclo[3.1.1]heptanes, for which data is available through the Cambridge Crystallographic Data Centre (CCDC).[12]

Expected Molecular Geometry

The 3-azabicyclo[3.1.1]heptane core is a rigid system composed of a six-membered ring in a boat-like conformation fused with a four-membered cyclobutane ring. This strained arrangement locks the molecule into a specific three-dimensional shape.

ParameterExpected Value/RangeSignificance
C-N-C (in six-membered ring) ~110-115°Reflects the tetrahedral geometry of the sp³ hybridized nitrogen, but is influenced by the ring strain.
Cyclobutane Ring Puckering PuckeredA planar cyclobutane ring is highly strained; puckering relieves some of this strain.
Substituent Orientation Axial/Equatorial-likeThe substituents on the six-membered ring will adopt positions that minimize steric hindrance, influencing the molecule's interaction with biological targets.
Boc Group Conformation Planar carbamateThe N-C(O)O moiety is expected to be planar due to resonance, with the tert-butyl group oriented to minimize steric clashes.
Insights from Analogous Structures (Based on CCDC Data)

Analysis of related structures, such as diastereomers of N-Boc-6-azabicyclo[3.1.1]heptane-3-carboxylic acids, reveals that the bicyclic core is indeed highly rigid.[12] The orientation of substituents (in that case, at the 3-position) as either cis or trans to the bridging methylene group significantly impacts the overall molecular shape. For our target molecule, the stereochemistry at the 6-position will similarly dictate the spatial orientation of the methyl carboxylate group, which is a critical determinant of its potential binding interactions.

Part 4: Significance in Drug Development

The structural features of the 3-azabicyclo[3.1.1]heptane scaffold provide several advantages in the design of novel therapeutics.

  • Three-Dimensional Diversity: Unlike flat aromatic rings, this scaffold provides a rigid, three-dimensional framework. This allows for the precise positioning of pharmacophoric groups in space, potentially leading to higher affinity and selectivity for the biological target.[2]

  • Improved Physicochemical Properties: As a saturated carbocycle, it can serve as a "saturated bioisostere" of aromatic rings like pyridine or meta-substituted benzene.[13] This substitution often leads to:

    • Reduced Lipophilicity (logP): Can improve aqueous solubility and reduce off-target effects.

    • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can lead to a better pharmacokinetic profile.

  • Novel Chemical Space: The unique geometry of the 3-azabicyclo[3.1.1]heptane core allows for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.

The Boc-protected nitrogen and the methyl ester in the title compound represent key functional handles for further chemical elaboration, making it a valuable building block for the synthesis of more complex drug candidates.

Conclusion

This compound is a prime example of a modern building block designed to impart favorable drug-like properties. Its rigid, three-dimensional structure, rooted in the strained yet stable 3-azabicyclo[3.1.1]heptane core, offers a distinct advantage over traditional flat scaffolds. Through a well-defined synthetic pathway and the powerful analytical technique of single-crystal X-ray diffraction, the precise atomic arrangement of this and related molecules can be elucidated. This structural knowledge is not merely academic; it is the foundation upon which rational, structure-based drug design is built, enabling the development of safer, more effective medicines.

References

  • University of Otago. (n.d.). CCDC 2314790: Experimental Crystal Structure Determination.
  • ACS Publications. (2024, July 11). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). X-ray crystallography.
  • Cambridge Crystallographic Data Centre. (n.d.).
  • ResearchGate. (n.d.). (PDF) General Synthesis of 3‐Azabicyclo[3.1.
  • Rigaku. (n.d.). Single crystal X-ray diffraction.
  • Rigaku. (n.d.). Crystal structure analysis small molecules.
  • ACS Publications. (n.d.). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
  • ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs.
  • DATACC. (n.d.).
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline. PMC.
  • AIR Unimi. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec.
  • YouTube. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC)
  • Excillum. (n.d.). Small molecule crystallography.
  • Enamine. (n.d.).
  • National Institutes of Health. (n.d.). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC.
  • YouTube. (2020, November 19).
  • BOC Sciences. (n.d.).
  • (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • Anton Paar Wiki. (n.d.). X-ray Crystallography.
  • Wikipedia. (n.d.).
  • Royal Society of Chemistry. (n.d.). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers.
  • Talents by StudySmarter. (n.d.).
  • CCDC. (n.d.). Search - Access Structures.
  • YouTube. (2024, October 24). How to: Unlock crystal structure secrets with Mercury.

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Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate: A Strategic Piperidine Isostere

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical specifications, synthesis, and application of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate , a high-value bioisostere for medicinal chemistry.

Technical Guide for Drug Discovery & Development [1]

Executive Summary

In the pursuit of "escaping flatland," medicinal chemists increasingly rely on bridged bicyclic systems to improve the physicochemical and metabolic profiles of drug candidates. This compound represents a premier scaffold in this class. It functions as a conformationally restricted surrogate for piperidine and a saturated mimic of meta-substituted benzenes or pyridines .

By locking the nitrogen vector relative to the C6-substituent, this scaffold offers distinct geometric advantages over the flexible piperidine ring, often resulting in:

  • Enhanced Selectivity: Rigid positioning of exit vectors reduces entropic penalties upon binding.

  • Improved Metabolic Stability: The bridged architecture sterically protects the nitrogen and adjacent carbons from oxidative metabolism (e.g., CYP450).

  • Novel IP Space: Access to patentable chemical space distinct from ubiquitous piperidine/pyridine cores.

Structural Rationale & Isosterism

Geometric Analysis: The "Boat" vs. "Chair"

Unlike piperidine, which exists predominantly in a chair conformation, the 3-azabicyclo[3.1.1]heptane core forces the system into a rigid, bridged geometry.

  • Piperidine (Chair): Flexible; substituents at C4 can adopt axial or equatorial orientations.

  • 3-Azabicyclo[3.1.1]heptane: The C6-position (the 1-atom bridge) is geometrically fixed.

    • Exit Vectors: The angle between the Nitrogen lone pair and the C6-substituent closely mimics the geometry of 1,3-disubstituted (meta) benzenes and 3,5-disubstituted pyridines .

    • Distance: The N–C6 distance is approximately 2.8–3.0 Å , comparable to the distance in meta-xylene or 3,5-lutidine.

Vector Comparison Diagram

The following diagram illustrates the structural superposition and vector mapping between the isostere and standard piperidine/pyridine rings.

Bioisosterism cluster_0 Classic Scaffolds cluster_1 Bridged Isostere cluster_2 Geometric Consequence Piperidine Piperidine (Flexible Chair) Azabicyclo 3-Azabicyclo[3.1.1]heptane (Rigid Bridged System) Piperidine->Azabicyclo Conformational Restriction Pyridine Pyridine (Planar Aromatic) Pyridine->Azabicyclo Saturated Mimicry MetaMimic Meta-Substitution Mimic (120° Vector Angle) Azabicyclo->MetaMimic Exit Vector Mapping Sp3 High Fsp3 Character (Solubility/Metabolic Stability) Azabicyclo->Sp3 Property Enhancement

Figure 1: Structural relationship between classic heterocycles and the 3-azabicyclo[3.1.1]heptane scaffold.

Synthesis & Scalability

The synthesis of the 6-carboxylate derivative hinges on constructing the bicyclic core with a handle at the 6-position. The most robust route utilizes a Double Mannich Condensation to form the ketone, followed by homologation.

Retrosynthetic Analysis
  • Target: this compound.

  • Key Intermediate: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one .[2][3]

  • Starting Materials: Cyclobutanone, Benzylamine, Formaldehyde (or equivalent).

Detailed Synthetic Protocol
Step 1: Construction of the Core (Double Mannich)

This step builds the bridged system in a single operation.

  • Reagents: Cyclobutanone, N,N-bis(methoxymethyl)benzylamine, TMSCl (catalyst/additive).

  • Solvent: Acetonitrile or Dioxane.

  • Conditions: Reflux, 3-12 hours.

  • Mechanism: The cyclobutanone enol attacks the iminium ion generated from the amine, followed by a second intramolecular Mannich closure.

  • Yield: Typically 40–50% (Scalable to >50g).

Step 2: Functionalization of C6 (Ketone to Nitrile/Ester)

Converting the C6-ketone to the carboxylate requires a one-carbon homologation. The TosMIC (Van Leusen) reductive cyanation is preferred to avoid exocyclic double bonds that are difficult to hydrogenate stereoselectively.

  • Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME/EtOH.

  • Product: 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carbonitrile.

  • Note: This reaction converts the ketone directly to the nitrile.

Step 3: Hydrolysis and Protection Swap
  • Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the nitrile to the methyl ester.

  • Debenzylation: H2, Pd/C, MeOH.

  • Boc Protection: Boc2O, Et3N, DCM.

Synthetic Workflow Diagram

SynthesisRoute SM1 Cyclobutanone Inter1 3-Benzyl-3-azabicyclo [3.1.1]heptan-6-one SM1->Inter1 Double Mannich (TMSCl, MeCN) SM2 N,N-bis(methoxymethyl) benzylamine SM2->Inter1 Double Mannich (TMSCl, MeCN) Step2 TosMIC, t-BuOK (Reductive Cyanation) Inter1->Step2 Inter2 6-Carbonitrile Intermediate Step2->Inter2 Step3 1. HCl/MeOH (Hydrolysis) 2. H2, Pd/C (Debenzylation) 3. Boc2O (Protection) Inter2->Step3 Target Methyl 3-Boc-3-azabicyclo [3.1.1]heptane-6-carboxylate Step3->Target

Figure 2: Synthetic pathway from commodity chemicals to the target scaffold.

Physicochemical Profile

Replacing a piperidine with the 3-azabicyclo[3.1.1]heptane core significantly alters the molecular property profile.

PropertyPiperidine Core3-Azabicyclo[3.1.1]heptaneImpact on Drug Design
Geometry Flexible ChairRigid BridgedEntropy benefit in binding; defined vector.
ClogP ~0.8 (N-Me)~0.5 (N-Me)Lower Lipophilicity: Improved LLE (Lipophilic Ligand Efficiency).
pKa (Conj. Acid) ~10-11~9.0-9.5Reduced Basicity: Less lysosomal trapping; better permeation.
Fsp3 1.01.0Maintains saturation but adds 3D complexity.
Metabolic Liability High (alpha-oxidation)LowBridgehead protons are sterically shielded from CYP450.

Application Guide: Incorporating the Isostere

Deprotection & Coupling

The methyl ester and Boc group provide orthogonal handles for divergent synthesis.

  • C-Terminus Activation (Ester Hydrolysis):

    • Protocol: Dissolve substrate in THF/H2O (3:1). Add LiOH (2.0 eq). Stir at RT for 2-4h. Acidify to pH 4 to precipitate the acid.

    • Coupling: The resulting acid couples standardly with amines using HATU/DIPEA.

  • N-Terminus Activation (Boc Removal):

    • Protocol: Treat with 4N HCl in Dioxane or TFA/DCM (1:4).

    • Warning: The bridged amine is secondary but sterically crowded. Nucleophilic substitutions (SN2) on the nitrogen may require elevated temperatures or catalytic KI compared to simple piperidines.

Case Study: Rupatadine Analog

In a study replacing the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core:

  • Result: The analog maintained nanomolar potency.

  • Benefit: Solubility increased by >500%, and metabolic stability (t1/2) doubled due to the elimination of the electron-deficient aromatic ring prone to oxidative attack.

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptanes: Lysenko, V., et al. ChemRxiv, 2024 . Link[4]

  • Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: Organic Letters, 2010 , 12(19), 4220–4223. Link

  • General Synthesis and Evaluation as Saturated Isosteres: Dibchak, D., et al. Angewandte Chemie Int.[5] Ed., 2023 , 62(39), e202304246.[5] Link[5]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes (Contrast): Chernykh, A. V., et al. Journal of Organic Chemistry, 2024 , 89(15), 10440–10450. Link[6]

Sources

Technical Deep Dive: The Role of 3-Azabicyclo[3.1.1]heptane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic rings toward sp³-rich scaffolds that offer improved physicochemical properties without sacrificing potency.[1] Within this paradigm, 3-azabicyclo[3.1.1]heptane has emerged as a critical high-value scaffold.[2] Unlike the widely adopted bicyclo[1.1.1]pentane (BCP) which mimics para-phenyl rings, the 3-azabicyclo[3.1.1]heptane core serves as a geometrically precise bioisostere for meta-substituted pyridines and 1,3-disubstituted benzenes .

This guide details the structural rationale, synthetic accessibility, and validated medicinal chemistry applications of this bridged system, specifically highlighting its ability to dramatically enhance metabolic stability and solubility in late-stage lead optimization.[1][3]

Structural & Physicochemical Profile

Geometric Bioisosterism

The primary utility of 3-azabicyclo[3.1.1]heptane lies in its ability to replicate the exit vectors of meta-substituted heteroaromatics while introducing three-dimensionality.[1][4]

  • Exit Vector Alignment: Crystallographic analysis confirms that the angle between substituents at the C1 and C5 bridgeheads (approx. 124–126°) is nearly identical to the 125° angle found in 3,5-disubstituted pyridines.

  • Substituent Distance: The internal distance between the substituted carbons is ~2.1 Å, comparable to the ~2.4 Å observed in pyridine rings.[5]

  • Conformational Rigidity: The bridged bicyclic nature locks the nitrogen lone pair and C-substituents into a fixed conformation, reducing the entropic penalty upon binding to protein targets.

Physicochemical Advantages

Replacing a planar pyridine with this saturated core typically results in:

  • Increased Basicity: The secondary amine is more basic than the pyridine nitrogen, potentially altering pKa and improving solubility in acidic media.

  • Reduced Lipophilicity (LogD): The increase in sp³ fraction (

    
    ) lowers planarity-induced lipophilicity.
    
  • Enhanced Solubility: The disruption of crystal packing forces (common in flat aromatics) significantly boosts aqueous solubility.

Visualization of Vector Alignment

The following diagram illustrates the geometric relationship between the planar pyridine core and the bridged 3-azabicyclo[3.1.1]heptane scaffold.

VectorComparison cluster_0 Planar Aromatic (Parent) cluster_1 Saturated Bioisostere (Mimic) Pyridine 3,5-Disubstituted Pyridine (Planar) Angle1 Vector Angle: ~125° Bicyclo 3-Azabicyclo[3.1.1] heptane (Bridged sp3) Pyridine->Bicyclo Bioisosteric Replacement (Maintains Geometry) Angle2 Vector Angle: ~124-126°

Figure 1: Geometric comparison showing the conservation of exit vector angles between the planar pyridine parent and the saturated bicyclic isostere.

Validated Case Study: Rupatadine Analog

The most authoritative demonstration of this scaffold's utility comes from the optimization of Rupatadine , a commercial antihistamine. Researchers replaced the pyridine ring of Rupatadine with the 3-azabicyclo[3.1.1]heptane core, yielding dramatic improvements in drug-like properties (DMPK) while maintaining biological activity.[2][5][6][7][8]

Comparative Data Analysis

The table below summarizes the quantitative impact of this scaffold hop.

PropertyRupatadine (Parent Drug)3-Azabicyclo[3.1.1] AnalogImpact
Core Structure Pyridine (Aromatic)3-Azabicyclo[3.1.1]heptaneSaturated Mimic
Solubility (aq) 29 µM365 µM >12-fold Increase
Lipophilicity (LogD) > 4.53.8 Improved (Lower)
Metabolic Stability (

)
3.2 min35.7 min >10-fold Increase
Clearance (

)
517 µL/min/mg47 µL/min/mg Drastic Reduction

Mechanistic Insight: The rapid metabolism of Rupatadine is largely driven by oxidation of the pyridine ring and the associated alkyl chains. The saturated bicyclic core is metabolically "harder," resisting oxidative attack by cytochrome P450 enzymes (CYPs), leading to the observed 10-fold increase in half-life.

Synthetic Accessibility & Protocols

Historically, accessing the 3-azabicyclo[3.1.1]heptane core was challenging. However, recent breakthroughs by Mykhailiuk et al. (Enamine) have established a robust, scalable route via the reduction of spirocyclic oxetanyl nitriles .

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start Spirocyclic Oxetanyl Nitrile (Precursor) Reagent LiAlH4 / THF (Reductive Ring Opening) Start->Reagent Intermediate Amino-Alcohol Intermediate (Transient) Reagent->Intermediate Reduction Cyclization Intramolecular Cyclization Intermediate->Cyclization Spontaneous Product 3-Azabicyclo[3.1.1]heptane (Final Scaffold) Cyclization->Product Yield: 70-90%

Figure 2: The primary synthetic route involving the reductive rearrangement of spirocyclic oxetanes.

Detailed Experimental Protocol

Note: This protocol is a composite of standard procedures optimized for this specific transformation (Ref 1, 2).

Objective: Synthesis of 3-azabicyclo[3.1.1]heptane from 3-cyano-3-substituted oxetane.

Reagents:

  • Spirocyclic oxetanyl nitrile (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0 - 3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (

    
    ) for quenching
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under an argon atmosphere.

  • Solubilization: Charge the flask with anhydrous THF (0.2 M concentration relative to substrate) and cool to 0°C. Carefully add LiAlH₄ pellets/powder.

  • Addition: Dissolve the spirocyclic oxetanyl nitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C.

    • Causality: Slow addition controls the exotherm of the hydride reduction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–12 hours.

    • Mechanism:[4][5][7][8][9] The hydride reduces the nitrile to a primary amine. Under thermal conditions, the amine attacks the oxetane ring (intramolecular nucleophilic substitution), forming the bridged system.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH₄ in grams.
  • Isolation: Filter the resulting granular precipitate through a celite pad. Dry the filtrate over anhydrous

    
     and concentrate under reduced pressure.
    
  • Purification: The crude amine is often pure enough for use or can be purified via distillation or column chromatography (DCM/MeOH/NH₃).

Strategic Recommendations for Drug Discovery

When to Deploy this Scaffold
  • Metabolic Hotspots: If a lead compound contains a pyridine or phenyl ring that is subject to rapid oxidative clearance, replace it with the 3-azabicyclo[3.1.1]heptane core.

  • Solubility Issues: If the aromatic parent suffers from poor aqueous solubility due to "brick-dust" crystal packing.

  • IP Expansion: This scaffold provides a distinct structural vector, often allowing for the generation of novel intellectual property in crowded chemical spaces.

Limitations[2]
  • Basicity: The secondary amine is highly basic. If the target requires a neutral pharmacophore, the nitrogen may need to be capped (e.g., amide, carbamate) or the pKa modulated with electron-withdrawing groups.

  • Chemical Stability: While the final core is stable, intermediates in the synthesis (oxetanes) can be acid-sensitive.

References

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres Source: Angewandte Chemie International Edition, 2023.[10][11][12] URL:[Link]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs Source: ChemRxiv (Preprint), 2024.[13] URL:[Link][4][7][14]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery Source: The Journal of Organic Chemistry, 2024. URL:[Link]

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings Source: ChemRxiv (Preprint), 2024.[13] URL:[Link]

Sources

Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate: A Strategic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in modern drug discovery.

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures—This compound has emerged as a high-value building block. This bridged bicyclic amine serves as a conformationally restricted bioisostere of piperidine and meta-substituted benzenes , offering distinct advantages in metabolic stability, solubility, and vector positioning.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural properties, a scalable synthesis protocol based on recent field advancements (Enamine/Lysenko methodology), and its application in lead optimization.

Structural Analysis & Bioisosterism

The "Bridged" Advantage

Unlike flexible piperidine rings which exist in dynamic equilibrium between chair and boat conformers, the 3-azabicyclo[3.1.1]heptane core is locked in a rigid bridged geometry. This rigidity reduces the entropic penalty upon binding to a protein target, potentially enhancing potency.

Exit Vector Analysis

The 3-azabicyclo[3.1.1]heptane scaffold mimics the geometry of 3,5-disubstituted pyridines and meta-substituted benzenes .

  • Distance (

    
    ):  The distance between the bridgehead carbons (or substituents at N3 and C6) closely matches the ~4.8–5.1 Å distance found in meta-substituted aromatics.
    
  • Angle (

    
    ):  The angle between exit vectors is approximately 125°, nearly identical to the 120°–125° observed in pyridine analogs.
    
Physicochemical Profile

Replacing a phenyl or pyridine ring with this saturated bicycle typically results in:

  • Increased Solubility: Due to the higher fraction of sp³ carbons (

    
    ) and disruption of planar stacking.
    
  • Lower Lipophilicity (LogP): Often reduces LogD, improving ADME properties.

  • Metabolic Stability: The bridgehead hydrogens are sterically protected, and the rigid cage prevents oxidative metabolism common in flexible rings.

Scalable Synthesis Protocol

The synthesis of this compound is non-trivial due to the strain of the bicyclic system. The most robust, scalable route involves the Strecker reaction of a cyclobutane precursor followed by intramolecular cyclization, as optimized by Lysenko and colleagues (Enamine Ltd).

Retrosynthetic Logic

The [3.1.1] system is constructed by forming the nitrogen bridge across the C2 and C4 positions of a functionalized cyclobutane.

  • Precursor: Methyl 3-oxocyclobutanecarboxylate.[1]

  • Key Transformation: Intramolecular imide formation followed by reduction.

Synthesis Workflow Diagram

SynthesisRoute cluster_legend Reaction Phase SM Methyl 3-oxocyclobutane- carboxylate Int1 Amino Nitrile (Strecker Product) SM->Int1 1. BnNH2, TMSCN 2. MeOH Int2 Bicyclic Imide (Cyclization) Int1->Int2 Acidic Hydrolysis & Cyclization (TFA/H2SO4) Int3 Bicyclic Amine (Reduction) Int2->Int3 Reduction (BH3·DMS) Product Methyl 3-Boc-3-azabicyclo [3.1.1]heptane-6-carboxylate Int3->Product 1. H2, Pd/C (Debenzylation) 2. Boc2O

Figure 1: Scalable synthesis route via cyclobutane functionalization.

Step-by-Step Experimental Protocol

Step 1: Strecker Reaction [1]

  • Reagents: Methyl 3-oxocyclobutanecarboxylate (1.0 eq), Benzylamine (1.0 eq), TMSCN (1.2 eq).

  • Procedure: Dissolve ketone in MeOH. Add benzylamine followed by dropwise addition of TMSCN at 0°C. Stir at RT for 12h.

  • Outcome: Formation of the

    
    -aminonitrile intermediate.
    

Step 2: Cyclization to Bicyclic Imide

  • Reagents: Conc. H₂SO₄, TFA.[2]

  • Procedure: Treat the crude aminonitrile with a mixture of TFA/H₂SO₄. This hydrolyzes the nitrile to the amide and induces cyclization with the ester (or acid) moiety to form the 2,4-dioxo-3-azabicyclo[3.1.1]heptane system.

  • Critical Note: Temperature control is vital during the quench (exothermic).

Step 3: Reduction of Imide

  • Reagents: Borane-dimethyl sulfide complex (BH₃·DMS) or LiAlH₄.

  • Procedure: Reflux the imide in THF with excess reducing agent. Quench carefully with MeOH/HCl.

  • Result: This yields the 3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylate (Note: Ester re-formation may be required if LiAlH₄ reduces the C6-ester to alcohol; however, using BH₃ allows selectivity, or the ester is reintroduced post-reduction). Refinement: In the Lysenko protocol, the C6-group is often carried through as a protected species or re-oxidized/esterified if reduced. For the specific carboxylate target, re-esterification of the C6-acid (obtained after hydrolysis) is standard.

Step 4: Deprotection & Boc-Capping

  • Hydrogenolysis: Dissolve the N-benzyl amine in MeOH. Add 10% Pd/C and stir under H₂ (1 atm) to remove the benzyl group.

  • Boc Protection: Add (Boc)₂O (1.1 eq) and Et₃N to the crude secondary amine.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Applications in Drug Design[1][2][3][4][5]

Case Study: Rupatadine Analog

Research by Enamine (Mykhailiuk et al.) demonstrated the power of this scaffold by replacing the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core.[3]

  • Result: The analog maintained potency while significantly improving aqueous solubility and metabolic stability (microsomal clearance).

Library Synthesis Utility

The C6-carboxylate allows for rapid diversification:

  • Amide Coupling: Hydrolysis to the acid followed by HATU coupling with diverse amines.

  • Reduction: Conversion to the C6-hydroxymethyl for ether synthesis.

  • Curtius Rearrangement: Conversion to the C6-amine for urea/sulfonamide derivatives.

Data Summary: Scaffold Comparison
FeaturePiperidine3-Azabicyclo[3.1.1]heptaneAdvantage
Geometry Flexible (Chair/Boat)Rigid (Bridged)Lower entropic cost of binding
Vector Angle Variable~125° (Fixed)Mimics meta-pyridine accurately
C(sp³) HighHighImproved solubility
IP Space CrowdedNovel/EmergingPatentability

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Lysenko, V., et al. ChemRxiv, 2024. [1]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Dibchak, D., et al. Angewandte Chemie Int.[3] Ed., 2023.[4][3]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry, 2024.[5] [5][6]

  • Gram-Scale Synthesis of 3,5-Methanonipecotic Acid. Synlett, 2011.

Sources

Methodological & Application

Application Note: Navigating Steric and Stereoelectronic Constraints in Amide Couplings of 3-Azabicyclo[3.1.1]heptane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

The incorporation of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate into drug candidates represents a strategic shift from flat aromatic spacers to


-rich, three-dimensional scaffolds. This bridged bicyclic system offers defined exit vectors that differ significantly from standard piperidines or cyclohexanes, potentially improving solubility and metabolic stability.

However, the [3.1.1] geometry introduces specific synthetic challenges:

  • Steric Bulk: The bridgehead protons (H1/H5) create a concave face that sterically shields the C6-carboxylate, reducing the kinetics of nucleophilic attack.

  • Epimerization Risk: The C6 position, while not as labile as an

    
    -amino acid center, is susceptible to epimerization under forcing basic conditions due to ring strain release.
    
  • Isomeric Integrity: Commercial supplies typically favor the thermodynamic exo-isomer. Maintaining this stereochemistry is critical for SAR (Structure-Activity Relationship) consistency.

This guide provides two validated workflows to install amide bonds at the C6 position: a Hydrolysis-Activation sequence (using T3P®) and a Direct Transamidation (using AlMe


).

Strategic Analysis: Reaction Pathways

The following diagram illustrates the decision logic for selecting the appropriate workflow based on substrate sensitivity and scale.

G Start Methyl 3-Boc-3-azabicyclo [3.1.1]heptane-6-carboxylate Decision Is the Amine Partner Acid/Lewis-Acid Sensitive? Start->Decision PathA Workflow A: Saponification + T3P Coupling Decision->PathA Yes (e.g., contains acetals, protecting groups) PathB Workflow B: AlMe3 Mediated Transamidation Decision->PathB No (Robust amines, Library Synthesis) SubA 1. LiOH Hydrolysis 2. T3P/Pyridine Activation PathA->SubA SubB 1. AlMe3 + Amine Complex 2. Heat (DCE/Toluene) PathB->SubB

Figure 1: Decision tree for selecting the optimal amide coupling strategy based on amine partner compatibility.

Workflow A: Saponification & T3P-Mediated Coupling

Best For: Complex amine partners, scale-up (>10g), and substrates prone to epimerization.[1]

Rationale

Standard coupling reagents like HATU or EDC often struggle with the steric bulk of the [3.1.1] bridge, leading to slow conversion and increased racemization. Propylphosphonic anhydride (T3P) is the reagent of choice here.[2][3][4] It acts as a powerful dehydrating agent in a cyclic trimer form, driving the reaction to completion with minimal epimerization [1].

Step 1: Controlled Saponification

Objective: Hydrolyze the ester without scrambling the C6 stereocenter.

  • Dissolution: Dissolve this compound (1.0 equiv) in a mixture of THF:MeOH:Water (3:1:1) .

    • Note: The high THF content ensures the lipophilic Boc-protected bicycle remains in solution.

  • Reagent Addition: Add LiOH·H

    
    O (1.5 equiv)  at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • QC Check: Monitor by TLC or LCMS. Do not heat. Heating basic solutions of bridged bicycles can induce exo-to-endo isomerization.

  • Workup:

    • Acidify carefully with 1N HCl to pH ~3–4 at 0°C.

    • Extract with EtOAc (

      
      ).
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Result: White solid (Carboxylic Acid). Used directly in Step 2.

Step 2: T3P Coupling Protocol[7]
  • Setup: In a dry flask under N

    
    , dissolve the Carboxylic Acid (1.0 equiv)  and the Target Amine (1.1 equiv)  in anhydrous EtOAc  or 2-MeTHF  (5–10 volumes).
    
    • Why EtOAc? T3P is supplied in EtOAc. Using the same solvent simplifies workup and allows for higher reaction temperatures if needed.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv) .

    • Optimization: Pyridine is preferred for highly sensitive chiral centers [2].

  • Coupling Agent: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Incubation: Stir at RT for 2–12 hours.

    • Troubleshooting: If conversion is <50% after 4 hours due to steric hindrance, heat to 50°C. T3P is thermally stable and safe at elevated temperatures compared to explosive HOBt derivatives.

  • Quench & Wash:

    • Add water to quench.

    • Wash organic layer with 10% Citric Acid (removes excess amine/pyridine).

    • Wash with Sat. NaHCO

      
       (removes unreacted acid and T3P byproducts).
      
    • Wash with Brine.

  • Isolation: Dry and concentrate.

Workflow B: Direct Transamidation (AlMe )

Best For: Robust amines, rapid library generation, and cases where the carboxylic acid intermediate is unstable.

Rationale

Trimethylaluminum (AlMe


) activates the amine to form a highly nucleophilic dimethylaluminum amide species, which attacks the ester directly. This bypasses the hydrolysis step but requires strictly anhydrous conditions [3].
Protocol

Safety Warning: AlMe


 is pyrophoric. Handle only under inert atmosphere.
  • Complex Formation:

    • In a flame-dried vial under Argon, dissolve the Amine (1.2 equiv) in anhydrous DCE (Dichloroethane) or Toluene .

    • Carefully add AlMe

      
       (2.0 M in Toluene, 1.2 equiv)  dropwise at RT.
      
    • Observation: Methane gas evolution will occur. Vent via a needle to an inert bubbler. Stir for 15–30 mins to ensure formation of the active aluminum-amide complex.

  • Addition of Scaffold:

    • Add This compound (1.0 equiv) dissolved in minimal DCE/Toluene.

  • Reaction:

    • Seal the vial and heat to 60–80°C for 2–16 hours.

    • Note: The rigid [3.1.1] system requires thermal energy to overcome the steric barrier at the C6 ester.

  • Careful Quench (Rochelle's Salt):

    • Cool to 0°C.

    • Critical Step: Quench by dropwise addition of Sat. Aqueous Rochelle's Salt (Potassium Sodium Tartrate) .

    • Stir vigorously for 1 hour until the biphasic mixture separates clearly (breaks the aluminum emulsion).

  • Extraction: Extract with DCM, dry, and concentrate.

Comparative Data & Reagent Selection

FeatureT3P (Workflow A) HATU/DIPEA (Alternative) AlMe

(Workflow B)
Epimerization Risk Low (Preferred)ModerateModerate to High (Thermal)
Steric Tolerance HighModerateHigh
Workup Aqueous wash (Green)Column Chromatography often neededRochelle's Salt (Tedious)
Atom Economy GoodPoor (High MW byproduct)Moderate
Safety High (Stable)Potential allergen/explosive (HOBt)Pyrophoric

Quality Control: Stereochemical Validation

The [3.1.1] heptane system exists primarily as exo (carboxylate equatorial-like) or endo (carboxylate axial-like).

  • 1H NMR Diagnostic:

    • Focus on the triplet (or dd) at the C6 position .

    • Exo-isomer: Typically shows a smaller coupling constant (

      
       Hz) with the bridgehead protons (H1/H5) due to a dihedral angle close to 90°.
      
    • Endo-isomer: Often displays a larger coupling constant (

      
       Hz).
      
  • Recommendation: Always run a NOESY experiment if the stereochemistry is critical for biological activity. A cross-peak between the C6-proton and the syn-bridge proton (C7) confirms the configuration.

References

  • Dunetz, J. R., et al. (2011).[1][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[4] Link

  • Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides from Sterically Hindered Aniline Derivatives." Organic Process Research & Development.
  • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). "An alternative procedure for the aluminum-mediated conversion of esters to amides."[5] Synthetic Communications, 12(13), 989-993. Link

Sources

Application Note: Strategic Incorporation of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value bioisostere for meta-substituted benzenes, pyridines, and piperidines . Unlike traditional planar aromatic rings, this saturated bridged bicyclic system offers three-dimensional complexity ("Escape from Flatland") while maintaining precise exit vector alignment (approx. 119°).

This guide details the practical application of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate (CAS: 1363380-75-9) as a divergent building block. We provide validated protocols for orthogonal deprotection, functionalization at the C6 and N3 positions, and strategies to modulate physicochemical properties such as metabolic stability and solubility.

Structural Rationale & Bioisosterism[1][2][3]

The "Meta-Benzene" Mimic

The primary utility of the 3-azabicyclo[3.1.1]heptane core lies in its geometry.[1] X-ray crystallographic data confirms that the angle between substituents at the N3 and C6 positions closely mimics the 120° angle of meta-substituted arenes.

Parametermeta-Benzene3-azabicyclo[3.1.1]heptanePiperidine (1,3-sub)
Exit Vector Angle 120°~119°Variable (flexible)
Fsp³ Character 0.01.01.0
Conformation PlanarRigid (Bridged)Flexible Chair/Boat
Metabolic Liability Oxidation proneHigh StabilityModerate
Stereochemical Considerations

The C6-position allows for two diastereomers relative to the nitrogen bridge:

  • Exo (trans): The substituent points away from the nitrogen bridge. This is often the thermodynamic product and mimics the "boat" piperidine conformation.

  • Endo (cis): The substituent points toward the nitrogen bridge. This mimics the standard piperidine chair conformation.

Note: Commercial supplies of this compound are typically provided as the single exo isomer or a defined mix. Verification via NOESY NMR is recommended before scale-up.

Synthetic Workflows & Decision Logic

The following decision tree outlines the strategic incorporation of this scaffold based on the desired final pharmacophore.

G Start Start: Methyl 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylate Decision Target Motif? Start->Decision PathA Amide/Ester Linker (C6 Functionalization) Decision->PathA Carboxyl Vector PathB Amine Linker (Curtius Rearrangement) Decision->PathB Amino Vector PathC N-Linked Heterocycle (N3 Functionalization) Decision->PathC Nitrogen Vector StepA1 LiOH Hydrolysis (Preserves Boc) PathA->StepA1 StepB1 Hydrolysis -> DPPA (Curtius) PathB->StepB1 StepC1 Acidic Deprotection (HCl/Dioxane or TFA) PathC->StepC1 StepA2 Amide Coupling (HATU/DIEA) StepA1->StepA2 StepB2 Boc-Diamine Intermediate StepB1->StepB2 StepC2 SNAr or Buchwald Coupling StepC1->StepC2

Figure 1: Divergent synthetic pathways for the 3-azabicyclo[3.1.1]heptane scaffold.

Detailed Experimental Protocols

Protocol A: Selective C6-Ester Hydrolysis

Objective: Generate the free carboxylic acid without affecting the N-Boc group.

Reagents:

  • This compound (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)

  • Solvent: THF/MeOH/H₂O (3:1:1)

Procedure:

  • Dissolve the methyl ester in the THF/MeOH/H₂O mixture (0.1 M concentration).

  • Add LiOH·H₂O in one portion at 0°C.

  • Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS (ESI-) for disappearance of ester and appearance of acid [M-H]⁻.

  • Workup (Critical for Yield):

    • Concentrate the mixture under reduced pressure to remove THF/MeOH.

    • Acidify the remaining aqueous phase carefully with 1N HCl to pH ~3–4. Do not use strong acid or heat, as this may compromise the Boc group.

    • Extract immediately with EtOAc (3x).

    • Dry over Na₂SO₄ and concentrate to afford the 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid as a white solid.

    • Yield expectation: >90%.[2][][4][5]

Protocol B: Curtius Rearrangement (Acid to Amine)

Objective: Convert the C6-acid into a C6-amine (protected), creating a diamine scaffold.

Reagents:

  • 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • tert-Butanol (t-BuOH) or Benzyl alcohol (BnOH) (excess, as solvent/reactant)

Procedure:

  • Dissolve the carboxylic acid and TEA in anhydrous Toluene or the alcohol solvent.

  • Add DPPA dropwise at 0°C.

  • Stir at RT for 1 hour, then heat to 80°C–90°C.

    • Mechanism:[1][6][2][5] The intermediate acyl azide undergoes thermal rearrangement to the isocyanate with release of N₂.

  • Trapping:

    • If using t-BuOH (not recommended if N3 is already Boc), use Benzyl alcohol to form the Cbz-protected amine.

    • Heat for 4–12 hours until isocyanate is consumed.

  • Purification: Flash column chromatography is usually required to separate the carbamate product.

Protocol C: N-Boc Deprotection & SNAr Coupling

Objective: Functionalize the bridgehead nitrogen.

Reagents:

  • This compound[7][8]

  • 4N HCl in Dioxane

  • Target Electrophile (e.g., 2-chloropyridine)

  • Base: Cs₂CO₃ or DIEA

Procedure:

  • Deprotection: Dissolve the Boc-substrate in DCM. Add 4N HCl/Dioxane (5 equiv). Stir 2h at RT. Concentrate to dryness to obtain the hydrochloride salt.

  • Free Basing (Optional but recommended): Suspend the salt in DCM, wash with sat. NaHCO₃, dry organic layer.

  • Coupling (SNAr):

    • Dissolve the free amine (1.0 equiv) in DMSO or DMF.

    • Add 2-chloropyridine (1.2 equiv) and Cs₂CO₃ (2.0 equiv).

    • Heat to 80°C–100°C for 12 hours.

    • Note: The steric bulk of the [3.1.1] system is higher than piperidine; slightly higher temperatures or longer reaction times may be required compared to standard piperidine couplings.

Case Study: Sonidegib Analog Synthesis

A validated application of this scaffold involves the replacement of the central benzene ring in Sonidegib (Hedgehog pathway inhibitor) to improve solubility.

Workflow:

  • Starting Material: this compound.[7][8]

  • Step 1: Hydrolysis of the ester (Protocol 4.1).

  • Step 2: Amide coupling with the Sonidegib "left-hand" amine fragment (using HATU).

  • Step 3: Boc-deprotection (HCl/Dioxane).

  • Step 4: Amide coupling with the "right-hand" acid fragment.

Result: The resulting analog demonstrated >500% improved water solubility and reduced lipophilicity while maintaining nanomolar potency, validating the scaffold as a superior meta-benzene isostere.[6]

Troubleshooting & Stability

IssueProbable CauseSolution
Epimerization at C6 High temperature during hydrolysis or strong baseUse LiOH at RT or 0°C. Avoid thermodynamic equilibration conditions if the kinetic product is desired.
Low Yield in SNAr Steric hindrance of the bridgehead nitrogenSwitch to Buchwald-Hartwig conditions (Pd-catalyzed) if standard SNAr fails. Use strong bases like NaOtBu.
Poor Solubility of Intermediates Rigid, lipophilic nature of the protected scaffoldUse polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM/CHCl₃).
Boc-Deprotection "Stalling" Salt formation trapping the amineEnsure vigorous stirring; if using TFA, add scavengers. For HCl salts, ensure complete removal of dioxane.

References

  • Dibchak, D., et al. (2024).[2][5] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. Link

  • Levterov, V. V., et al. (2024).[9] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. Link

  • Mykhailiuk, P. K. (2024).[10][2][9][11][12] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry. Link[9]

  • Denisenko, A., et al. (2021).[2] "Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design." Journal of Medicinal Chemistry. Link

  • Ding, W., et al. (2024). "Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides." Journal of the American Chemical Society.[9] Link

Sources

Application Note: Catalytic Hydrogenation of 3-Azabicyclo[3.1.1]heptane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers focusing on the synthesis of 3-azabicyclo[3.1.1]heptane derivatives—a class of conformationally restricted diamines emerging as high-value saturated bioisosteres of pyridine and piperidine .

The following guide details the catalytic hydrogenation workflows required to access these scaffolds, specifically focusing on the critical debenzylation and nitro-reduction steps that transform synthetic precursors into active pharmaceutical ingredients (APIs) or building blocks.

Methodology for the Synthesis of Conformationally Restricted Pyridine Isosteres

Introduction & Strategic Value

The 3-azabicyclo[3.1.1]heptane core (Figure 1) has gained prominence in drug discovery as a rigidified surrogate for piperidine and pyridine rings. Unlike the flat aromatic pyridine or the flexible piperidine, the [3.1.1] bridged system offers a defined exit vector (geometry) that can improve potency and selectivity while enhancing physicochemical properties like solubility (logD reduction).

However, the synthesis of this strained bicyclic system relies on precursors—typically N-benzylated intermediates or nitro-functionalized derivatives —that require precise catalytic hydrogenation to unlock the secondary amine or aniline functionalities without compromising the strained cyclobutane bridge.

Key Challenges:

  • Ring Strain: The [3.1.1] system contains a cyclobutane ring with significant Baeyer strain (~26 kcal/mol). Aggressive hydrogenation conditions (high T/P) risk hydrogenolysis of the C–C bridge, leading to ring-opening.

  • Catalyst Poisoning: Precursors synthesized via sulfur-mediated routes or containing residual halides from cyclization (e.g., Strecker reactions) can deactivate heterogeneous catalysts.

Critical Process Parameters (CPPs)

To ensure reproducibility and structural integrity, the following parameters must be controlled.

Catalyst Selection
CatalystActivity ProfileApplication in [3.1.1] Synthesis
10% Pd/C (Type 39 or similar) Moderate-HighStandard for N-debenzylation and Nitro reduction . Preferred for clean conversions at mild pressures (1–5 bar).
20% Pd(OH)₂/C (Pearlman's) Very HighUsed for difficult debenzylations (e.g., sterically hindered amines). Risk of ring opening if T > 50°C.
Raney Nickel HighEffective for Nitrile reduction to amines. Requires careful pH control to prevent retro-aldol type degradation of intermediates.
PtO₂ (Adams' Catalyst) HighGenerally avoided for this scaffold unless reducing an internal double bond (rare), as Pt promotes cyclobutane hydrogenolysis.
Solvent Systems
  • Methanol (MeOH): The gold standard. High solubility for polar amine salts; promotes rapid hydrogen uptake.

  • Ethanol (EtOH) + HCl: Often used to generate the amine hydrochloride salt in situ, preventing catalyst poisoning by the free amine lone pair.

  • THF/Water: Used for solubility issues with lipophilic precursors (e.g., bis-protected intermediates).

Experimental Protocols

Protocol A: Catalytic N-Debenzylation of 3-Benzyl-3-azabicyclo[3.1.1]heptane

Objective: Removal of the benzyl protecting group to yield the free secondary amine. Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptane-2,4-dione (or similar derivatives like cis-1,3-dicarbomethoxycyclobutane derived amines).

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (10.0 mmol) in MeOH (50 mL). If the product is volatile or unstable as a free base, add 1.1 equivalents of HCl (1.25 M in MeOH) to facilitate trapping as the hydrochloride salt.

  • Catalyst Loading: Under an inert atmosphere (Argon/N₂), add 10% Pd/C (50% wet paste) at a loading of 10 wt% relative to the substrate (e.g., 100 mg catalyst for 1 g substrate).

    • Note: For strictly anhydrous runs, dry Pd/C can be used, but pyrophoric precautions are mandatory.

  • Hydrogenation:

    • Evacuate the vessel and backfill with Hydrogen (H₂) three times.[1]

    • Pressure: Set to 1–3 bar (balloon pressure is often sufficient for small scale; 3 bar Parr shaker for >10g scale).

    • Temperature: Maintain 40–45°C .

    • Caution: Do not exceed 60°C. Higher temperatures increase the rate of bridgehead C–C bond cleavage.

  • Monitoring: Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS. The reaction typically completes in 12–24 hours . Look for the disappearance of the benzyl signal (m/z 91 loss or NMR aromatic protons).

  • Work-up:

    • Filter the mixture through a Celite® pad to remove the catalyst. Rinse the pad with MeOH (3 x 20 mL).

    • Concentrate the filtrate under reduced pressure (keep bath < 40°C).

    • Validation: Verify the integrity of the bicyclic core via ¹H NMR (check for the characteristic bridgehead protons at δ ~2.5–3.0 ppm; absence of alkene signals from ring opening).

Protocol B: Nitro-Group Reduction to Aniline

Objective: Functionalization of the scaffold (e.g., converting a 1-nitro-3-azabicyclo[3.1.1]heptane derivative to the 1-amino analog for amide coupling).

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-precursor (5.0 mmol) in MeOH/THF (1:1) .

  • Catalyst: Add 5% Pd/C (5 wt% loading).

  • Hydrogenation:

    • Run at Room Temperature (20–25°C) under H₂ balloon (1 atm) .

    • Reasoning: Nitro reduction is highly exothermic and rapid. Elevated temperatures are unnecessary and risk side reactions.

  • Work-up: Filter through Celite and concentrate.

    • Tip: Anilines on this scaffold can be oxidation-sensitive. Use immediately or store as an HCl salt.

Visualizing the Synthetic Pathway

The following diagram illustrates the origin of the precursors and the role of hydrogenation in accessing the final drug-like scaffold.

G Precursor Starting Material (3-Oxocyclobutanecarboxylate) Intermediate1 Strecker Reaction (Formation of Nitrile/Amine) Precursor->Intermediate1 Functionalization Cyclization Cyclization (Formation of [3.1.1] Core) Intermediate1->Cyclization Intramolecular Imide Form. ProtectedScaffold Precursor: N-Benzyl-3-azabicyclo[3.1.1]heptane Cyclization->ProtectedScaffold Isolation Hydrogenation Catalytic Hydrogenation (Pd/C, H2, MeOH, 45°C) ProtectedScaffold->Hydrogenation Substrate Input Product Final Scaffold: 3-Azabicyclo[3.1.1]heptane (Secondary Amine) Hydrogenation->Product Debenzylation (Success) SideProduct Risk: Ring Opening (If T > 60°C) Hydrogenation->SideProduct Over-reduction (Failure)

Figure 1: Workflow for the synthesis of the 3-azabicyclo[3.1.1]heptane core, highlighting the critical hydrogenation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S/Cl residues).Wash precursor with NaHCO₃/Brine. Increase catalyst loading to 20 wt%.
Ring Opening (Impurities) Temperature too high (>60°C) or H₂ pressure too high (>10 bar).Lower T to 25°C; Switch from Pd(OH)₂ to 5% Pd/C (milder).
Low Yield (Trapped on Catalyst) Amine product binds to Carbon support.Use MeOH + 1% Acetic Acid or MeOH + HCl to protonate the amine, reducing affinity for the catalyst surface.
Stereochemical Scrambling Isomerization of bridgehead centers.Rare in [3.1.1] due to rigidity, but ensure pH is neutral/mildly acidic; avoid strong bases during workup.

References

  • Lysenko, V., et al. (2024).[2] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv. Available at: [Link][1]

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene and Pyridine." Enamine Ltd.[1][3] / ResearchGate. (Context on the utility of the [3.1.1] scaffold).

  • Radchenko, D. S., et al. (2009).[4] "Synthesis of 3-Azabicyclo[3.1.1]heptanes." Journal of Organic Chemistry, 74(15), 5541.

  • Ding, Q., et al. (2024). "Nonmetathesis Heterocycle Formation by Ruthenium-Catalyzed Intramolecular [2 + 2] Cycloaddition... to Azabicyclo[3.1.1]heptanes." ACS Catalysis. Available at: [Link]

Sources

Application Note: Strategic Implementation of 3-Azabicyclo[3.1.1]heptanes in PGD2 Receptor Antagonist Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The Challenge: Conformational Entropy in GPCR Ligands

Prostaglandin D2 (PGD2) mediates allergic inflammation primarily through two G-protein coupled receptors: DP1 (Gs-coupled) and CRTH2/DP2 (Gi-coupled). While numerous antagonists have been developed (e.g., Fevipiprant, Ramatroban), many suffer from off-target toxicity or poor metabolic stability due to the flexibility of their central scaffolds—typically piperidines, piperazines, or phenyl rings.

The Solution: 3-Azabicyclo[3.1.1]heptane

The 3-azabicyclo[3.1.1]heptane scaffold represents a high-value "saturated bioisostere" for medicinal chemists. Unlike the flexible piperidine ring, this bridged system:

  • Locks Exit Vectors: It provides a rigid geometry with exit vectors approximating 120°, effectively mimicking a meta-substituted benzene ring but with higher fraction of spiro-carbon (Fsp3) character.

  • Metabolic Shielding: The bridged methylene group (C6/C7) sterically protects the nitrogen and adjacent carbons from oxidative metabolism (CYP450).

  • Selectivity: The rigid core restricts the "induced fit" capacity, potentially reducing binding to off-target receptors (e.g., Thromboxane A2 receptors) common with flexible PGD2 analogs.

Structural Logic Diagram

The following diagram illustrates the pharmacophore transition from a flexible piperidine-based antagonist to a rigid [3.1.1] system.

PharmacophoreLogic cluster_0 Generation 1: Flexible cluster_1 Generation 2: Rigidified [3.1.1] Flex Piperidine/Piperazine Core (High Entropy) Issue Issue: Promiscuous Binding Metabolic Liability Flex->Issue Rigid 3-Azabicyclo[3.1.1]heptane (Low Entropy) Flex->Rigid Scaffold Hop (Bioisosterism) Benefit Benefit: Defined Vector (120°) Improved Solubility & Selectivity Rigid->Benefit Target CRTH2 Receptor (Orthosteric Site) Rigid->Target High Affinity Binding

Figure 1: Transition logic from flexible nitrogen heterocycles to the 3-azabicyclo[3.1.1]heptane core to improve CRTH2 selectivity.

Chemical Synthesis Protocols

The synthesis of the 3-azabicyclo[3.1.1]heptane core has historically been challenging. We recommend the Reductive Cyclization of Spirocyclic Oxetanyl Nitriles method (adapted from Dibchak et al., Angew. Chem. 2023) for its scalability and access to the 1,5-disubstituted variants required for CRTH2 antagonists.

Protocol A: Core Synthesis (Multigram Scale)

Objective: Synthesis of tert-butyl 3-azabicyclo[3.1.1]heptane-3-carboxylate.

Reagents:

  • Starting Material: 3-oxocyclobutanecarboxylate[1]

  • Reagent A: Tosylmethyl isocyanide (TosMIC)

  • Reagent B: LiAlH4 (pellets)

  • Solvent: Dry THF, Diethyl ether

Step-by-Step Methodology:

  • Formation of Carbonitrile:

    • Dissolve 3-oxocyclobutanecarboxylate (50 mmol) in DME (dimethoxyethane).

    • Add TosMIC (1.1 eq) and t-BuOK (2.2 eq) at 0°C.

    • Stir for 2h at room temperature. Mechanism: Van Leusen reaction to form the nitrile.

    • Checkpoint: Verify conversion via TLC (Hexane:EtOAc 3:1).

  • Reduction & Cyclization (The Critical Step):

    • Dissolve the resulting nitrile intermediate in dry THF.

    • Add LiAlH4 (2.5 eq) slowly under Argon at 0°C.

    • Reflux for 12 hours.[2]

    • Note: This step performs a "reductive transannular cyclization" where the transient amine attacks the electrophilic center generated during the reduction sequence.

  • Protection:

    • Quench reaction with Glauber’s salt (Na2SO4·10H2O). Filter solids.

    • Add Boc2O (1.1 eq) to the filtrate containing the crude amine. Stir 4h.

  • Purification:

    • Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 65-75%.

Protocol B: Library Diversification (N-arylation)

To target CRTH2, the nitrogen usually requires an aryl-sulfonamide or biaryl-methane tail.

  • Deprotection: Treat Boc-core with 4M HCl/Dioxane (1h, RT). Evaporate to dryness.

  • Coupling (Buchwald-Hartwig):

    • Mix amine HCl salt (1 eq), Aryl bromide (1 eq), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (3 eq) in Toluene.

    • Heat at 100°C for 12h.

    • Why this works: The [3.1.1] bridgehead protons do not interfere significantly with the Pd-catalytic cycle, unlike more sterically hindered [2.2.2] systems.

Biological Evaluation & Screening Cascade

CRTH2 is a Gi-coupled receptor. Agonist binding (PGD2) decreases cAMP levels. Therefore, antagonist activity is measured as the restoration of cAMP levels in the presence of PGD2 and Forskolin (which artificially raises cAMP).

Experimental Workflow Diagram

BioAssay cluster_primary Primary Screen (High Throughput) cluster_secondary Functional Validation Compound [3.1.1] Analog Library Binding Radioligand Binding ([3H]-PGD2 displacement) Compound->Binding Single Conc. @ 10 µM cAMP cAMP Accumulation (Gi-mode) Binding->cAMP Hits (Ki < 100nM) Shape Eosinophil Shape Change Assay cAMP->Shape Lead Candidates

Figure 2: Screening cascade for identifying potent CRTH2 antagonists.

Protocol C: Membrane Radioligand Binding (Affinity)

Purpose: Determine the affinity (


) of the [3.1.1] analogs for the hCRTH2 receptor.
  • Membrane Prep: Use HEK293 cells stably expressing hCRTH2. Homogenize in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.

    • Mix: 20 µg membrane protein + 1 nM [3H]-PGD2 + Test Compound (10 concentrations, 0.1 nM to 10 µM).

    • Non-specific binding control: 10 µM Ramatroban or unlabeled PGD2.

  • Equilibrium: Incubate 60 min at RT.

  • Harvest: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (to reduce non-specific binding of the lipid ligand).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    
Protocol D: Functional cAMP Assay (Potency)

Purpose: Verify antagonist mode of action (blocking Gi signaling).

  • Cell Seeding: CHO-K1 cells expressing hCRTH2 (2,000 cells/well in 384-well plate).

  • Stimulation Buffer: HBSS + 500 µM IBMX (phosphodiesterase inhibitor).

  • Agonist Challenge:

    • Add Test Compound (pre-incubate 15 min).

    • Add EC80 concentration of PGD2 (typically 10-30 nM) + 5 µM Forskolin.

    • Logic: Forskolin drives cAMP up; PGD2 drives it down (via Gi). A true antagonist will block PGD2, allowing Forskolin to keep cAMP high.

  • Detection: Use a TR-FRET cAMP kit (e.g., LANCE or HTRF).

    • High TR-FRET signal = Low cAMP (Agonist effect).

    • Low TR-FRET signal = High cAMP (Antagonist effect).

  • Data Normalization: Normalize to "Forsk only" (100% response) and "PGD2 + Forsk" (0% response).

Data Interpretation & SAR Guide

When analyzing 3-azabicyclo[3.1.1]heptane derivatives, focus on the Vector Angle and Lipophilicity (LogD) .

ParameterPiperidine (Control)3-azabicyclo[3.1.1]heptaneInterpretation
Exit Vector Angle ~180° (para) or Flexible~120° (meta-like)[3.1.1] fits "U-shaped" binding pockets better.
Csp3 Fraction HighHigherImproved solubility and lower melting point.
Metabolic Stability Low (N-oxidation)HighBridgehead carbons sterically hinder N-oxide formation.
hERG Inhibition Common riskReducedRigid core prevents induced fit in hERG channel pore.

Key SAR Insight: If the [3.1.1] analog loses potency compared to the piperidine parent, the receptor pocket likely requires a linear (180°) conformation. If potency is maintained or improved, the [3.1.1] analog will likely possess superior DMPK properties due to the "rigidification" effect reducing entropic penalty upon binding.

References

  • Dibchak, D., et al. (2023).[3][4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition. [Link][4]

  • Mykhailiuk, P. K. (2022).[3] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal. [Link]

  • Pettipher, R., & Whittaker, M. (2012).[5] "Update on the development of antagonists of chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)." Journal of Medicinal Chemistry. [Link]

  • Wang, L., et al. (2018). "Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition."[5] Molecular Cell. [Link]

  • Lysenko, V., et al. (2024).[1] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives." ChemRxiv. [Link][1]

Sources

Strategic Deployment of 3-Azabicyclo[3.1.1]heptane Scaffolds in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

From Bioisosteric Design to Functional Profiling

Part 1: Core Directive & Executive Summary[1]

The 3-azabicyclo[3.1.1]heptane scaffold represents a high-value structural motif in modern neuroscience research, primarily utilized as a conformationally restricted bioisostere of piperidine and pyridine rings.[1] Unlike the more common 3-azabicyclo[3.1.0]hexane, the [3.1.1] bridged system offers unique vector geometry that mimics meta-substituted benzenes while maintaining a high fraction of sp³ carbons (


).[1]

This guide moves beyond basic synthesis to detail the functional application of this scaffold in modulating CNS targets. We focus on its utility in improving metabolic stability, enhancing receptor selectivity (specifically for P2Y14, NMDA, and Dopamine receptors), and its emerging role in targeted protein degradation (PROTACs) for neurodegenerative disorders.

The "Rigidification" Paradigm

In CNS drug design, flexible piperidine rings often suffer from promiscuous binding and rapid oxidative metabolism. The 3-azabicyclo[3.1.1]heptane scaffold solves this by:

  • Locking the Nitrogen Lone Pair: Reducing entropic penalty upon binding.

  • Blocking Metabolic Hotspots: The bridgehead carbons prevent

    
    -oxidation common in piperidines.[1]
    
  • Vector Manipulation: The C1-C5 bridge creates a specific exit vector (approx. 120°) distinct from the 180° of piperazine or 60° of cyclopropane-fused systems.[1]

Part 2: Application Modules & Target Profiling

Module A: P2Y14 Receptor Antagonism (Neuroinflammation)

Context: P2Y14 receptors on glial cells regulate neuroinflammation. Flexible piperidine-based antagonists often lack the required selectivity against other P2Y subtypes.[1] Application: Substitution of the piperidine core with 3-azabicyclo[3.1.1]heptane retains the basic pharmacophore while restricting the conformational ensemble.[1] Key Finding: The [3.1.1] scaffold maintains nanomolar affinity (IC


 < 100 nM) while significantly improving microsomal stability compared to the parent piperidine.
Module B: NMDA & GABA Receptor Modulation

Context: 3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a rigid analog of nipecotic acid (GABA uptake inhibitor) and homoproline .[1] Application:

  • NMDA Antagonism: The scaffold serves as a "spacer" that positions the ammonium and carboxylate groups at a precise distance, mimicking the glutamatergic pharmacophore but preventing agonist-induced conformational closure.[1]

  • GABA Mimetics: Used to probe the steric tolerance of the GABA transporter (GAT-1).[1]

Module C: Dopamine (D3) & Sigma Receptor Ligands

Context: High selectivity for Dopamine D3 over D2 is required to treat cognitive symptoms of schizophrenia without motor side effects. Application: N-benzyl-3-azabicyclo[3.1.1]heptane derivatives utilize the rigid hydrophobic "cage" to interact with the secondary binding pocket of the D3 receptor, providing the necessary steric bulk to differentiate it from the D2 pocket.[1]

Part 3: Visualization of Structural Logic

The following diagram illustrates the bioisosteric relationships and the strategic logic for selecting the 3-azabicyclo[3.1.1]heptane scaffold in CNS ligand design.

ScaffoldLogic Piperidine Piperidine Core (Flexible, Metabolic Liability) Scaffold 3-Azabicyclo[3.1.1]heptane (Rigid, sp3-Rich, Defined Vectors) Piperidine->Scaffold Rigidification & Blocking alpha-oxidation Benzene Meta-Substituted Benzene (Planar, Aromatic) Benzene->Scaffold Saturated Bioisostere (Scaffold Hopping) Properties Enhanced Properties: - Lower Lipophilicity (vs Benzene) - Higher Metabolic Stability (vs Piperidine) - Improved Selectivity (Entropic Advantage) Scaffold->Properties Yields Targets CNS Targets: - P2Y14 (Glia) - NMDA/GABA - Dopamine D3 - Sigma Receptors Properties->Targets Enables High-Affinity Ligands for

Caption: Structural logic flow demonstrating the [3.1.1] scaffold as a dual bioisostere for piperidine and benzene, leading to optimized CNS ligands.

Part 4: Experimental Protocols

Protocol 1: Comparative Microsomal Stability Assay

Purpose: To validate the metabolic stability advantage of the 3-azabicyclo[3.1.1]heptane scaffold over a piperidine analog.[1]

Materials:

  • Test Compounds: Piperidine-based ligand (Control) vs. [3.1.1]-based analog.

  • Liver Microsomes: Human and Mouse (0.5 mg/mL protein).

  • NADPH Regenerating System.

  • LC-MS/MS.[1]

Workflow:

  • Incubation: Prepare a 1 µM solution of the test compound in phosphate buffer (pH 7.4). Add microsomes and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS monitoring the parent ion.

  • Calculation: Plot

    
     vs. time. Calculate intrinsic clearance (
    
    
    
    ) using:
    
    
    Success Criteria: The [3.1.1] analog should exhibit a
    
    
    increase of >2-fold compared to the piperidine control.
Protocol 2: Functional Calcium Flux Assay (P2Y14 Antagonism)

Purpose: To determine the antagonistic potency (


) of [3.1.1] derivatives in a cellular environment.

Materials:

  • Cell Line: HEK-293 stably expressing human P2Y14.[1]

  • Agonist: UDP-glucose (EC

    
     concentration).[1]
    
  • Dye: Fluo-4 AM (Calcium indicator).[1]

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader).

Step-by-Step Procedure:

  • Cell Plating: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates coated with poly-D-lysine. Incubate overnight.

  • Dye Loading: Aspirate media and add 100 µL of Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid). Incubate 45 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of the [3.1.1] test compound in assay buffer.

    • Add compound to cells and incubate for 15 min at room temperature (to allow equilibrium binding).

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Inject UDP-glucose (at EC

      
       concentration) while recording fluorescence (Ex 488 nm / Em 520 nm).
      
  • Data Analysis:

    • Calculate Max - Min fluorescence units.

    • Normalize to Vehicle Control (0% inhibition) and Reference Antagonist (100% inhibition).

    • Fit data to a 4-parameter logistic equation to derive

      
      .[1]
      

Part 5: Quantitative Data Summary

The following table summarizes the physicochemical improvements typically observed when transitioning from a piperidine to a 3-azabicyclo[3.1.1]heptane scaffold in CNS ligands.

PropertyPiperidine Scaffold (Baseline)3-Azabicyclo[3.1.1]heptane (Optimized)Impact on CNS Drugability
Conformation Flexible (Chair/Boat)Rigid (Bridged)Increases selectivity; reduces entropic cost.[1]
Vector Angle ~180° (para-like)~120° (meta-like)Accesses novel binding pockets.[1]
Lipophilicity (LogD) High (Variable)ModerateImproves solubility; reduces non-specific binding.
Metabolic Stability Low (prone to

-oxidation)
High (Bridgehead protection)Increases half-life (

) and bioavailability.[1]
Fsp³ Fraction 1.01.0Maintains 3D character (critical for BBB penetration).

Part 6: Synthesis & Workflow Visualization

The synthesis of these scaffolds often requires specialized "Strecker-type" chemistry or cyclization of cyclobutane derivatives.[1] The workflow below outlines the path from raw materials to in vivo validation.

Workflow Start Precursor: Cyclobutane Derivatives or Pinene Oxidation Step1 Synthesis: Intramolecular Cyclization (Formation of [3.1.1] Bridge) Start->Step1 Step2 Functionalization: N-Substitution (Reductive Amination) or C-Substitution Step1->Step2 Screen1 In Vitro Screen: Binding Affinity (Ki) (Radioligand Displacement) Step2->Screen1 Screen2 ADME Profiling: Microsomal Stability (Protocol 1) Screen1->Screen2 If Ki < 100 nM Vivo In Vivo Validation: Behavioral Models (e.g., Cognition, Antipsychotic) Screen2->Vivo If t1/2 > 30 min

Caption: Integrated workflow for the synthesis and evaluation of 3-azabicyclo[3.1.1]heptane neurotherapeutics.

References

  • Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Source: Journal of Medicinal Chemistry (via NIH/PubMed) Significance: Establishes 3-azabicyclo[3.1.1]heptane as a superior bioisostere for piperidine in P2Y14 antagonists, demonstrating improved affinity and stability.[2] URL:[Link]

  • Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives. Source: Journal of Medicinal Chemistry (ResearchGate) Significance: Identifies 3-azabicyclo[3.1.1]heptane-1-carboxylic acid as a conformationally constrained NMDA antagonist and GABA analog.[1] URL:[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Angewandte Chemie International Edition Significance: Foundational paper describing the synthesis and physicochemical validation of the scaffold as a pyridine/benzene isostere. URL:[Link]

  • Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. Source: European Journal of Medicinal Chemistry Significance: While focusing on the diaza analog, this reference provides critical SAR data relevant to the bicyclic geometry in nicotinic receptor binding. URL:[Link]

  • Azabicyclo[3.1.0]hexane derivatives useful as modulators of dopamine D3 receptors.

Sources

The Strategic Application of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate in the Development of Potent Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Nicotinic Acetylcholine Receptor (nAChR) Ligands

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their involvement in a wide array of physiological processes, including cognitive function, reward, and inflammation, has made them prominent targets for therapeutic intervention in neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3] The diversity of nAChR subtypes, arising from different combinations of their constituent subunits (e.g., α4β2, α7), presents both a challenge and an opportunity for medicinal chemists to design subtype-selective ligands with improved efficacy and reduced side effects.[4]

The development of conformationally constrained scaffolds is a key strategy in modern drug discovery to enhance binding affinity and selectivity. The 3-azabicyclo[3.1.1]heptane framework has emerged as a particularly valuable scaffold, serving as a rigid bioisostere for piperidine and pyridine rings commonly found in bioactive molecules.[5][6][7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate as a versatile building block for the synthesis of novel nAChR ligands. We will delve into the rationale behind its design, provide detailed synthetic protocols for its elaboration, and present data on the high-affinity ligands that can be generated from this core structure.

The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure in nAChR Ligand Design

The utility of the 3-azabicyclo[3.1.1]heptane core lies in its rigid, three-dimensional structure, which pre-organizes the pharmacophoric elements in a defined spatial orientation. This conformational restriction reduces the entropic penalty upon binding to the receptor, often leading to a significant increase in affinity compared to more flexible analogues.[8] The nitrogen atom at the 3-position serves as a crucial basic center, capable of forming key hydrogen bond or ionic interactions within the nAChR binding site, mimicking the role of the protonated amine in acetylcholine and nicotine.

This compound is an ideal starting material for several reasons:

  • Orthogonal Protection: The secondary amine is protected with a tert-butoxycarbonyl (Boc) group, which is stable under a variety of reaction conditions but can be readily removed under acidic conditions. The methyl ester at the 6-position provides a handle for further functionalization. This orthogonality allows for selective manipulation of either end of the molecule.

  • Stereochemical Control: The bicyclic system has a defined stereochemistry, which is crucial for specific interactions with chiral biological targets like nAChRs.

  • Synthetic Versatility: The carboxylate group can be easily converted into a wide range of functional groups, most notably amides, through standard coupling reactions. This allows for the systematic exploration of the chemical space around the scaffold to optimize receptor affinity and selectivity.

The following diagram illustrates the core structure and the key functional groups that enable its synthetic utility.

G cluster_scaffold This compound cluster_utility Synthetic Utility scaffold 3-Azabicyclo[3.1.1]heptane Core (Rigid Scaffold) boc Boc Group (N-Protection) scaffold->boc provides N-protection ester Methyl Ester (Synthetic Handle) scaffold->ester provides functionalization point deprotection Boc Deprotection (Reveals basic amine for receptor interaction) boc->deprotection Acidic Cleavage coupling Amide Coupling (Introduces diversity) ester->coupling Amidation

Caption: Core structure and synthetic handles of the title compound.

General Synthetic Workflow for nAChR Ligand Synthesis

The synthesis of nAChR ligands from this compound generally follows a logical and modular workflow. This allows for the creation of a library of diverse compounds for structure-activity relationship (SAR) studies.

The typical synthetic sequence involves three key stages:

  • Modification of the Carboxylate: The methyl ester is converted to a carboxylic acid via saponification, which is then coupled with a variety of amines (often aromatic or heteroaromatic) to introduce diverse substituents. This is a critical step for tuning the pharmacological profile of the final ligand.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to unmask the basic nitrogen of the bicyclic core. This nitrogen is essential for the canonical interactions with the nAChR binding site.

  • Optional N-Arylation/Alkylation: In some cases, the newly deprotected secondary amine can be further functionalized, for example, through Buchwald-Hartwig or Ullmann coupling with aryl halides, to explore additional binding pockets. However, for many potent nAChR agonists, this position remains unsubstituted.

The following diagram outlines this general synthetic workflow.

G start This compound hydrolysis Step 1: Saponification (e.g., LiOH, THF/H2O) start->hydrolysis acid 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrolysis->acid coupling Step 2: Amide Coupling (e.g., HATU, DIPEA, Amine R-NH2) acid->coupling amide N-Substituted-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide coupling->amide deprotection Step 3: Boc Deprotection (e.g., TFA in DCM or HCl in Dioxane) amide->deprotection final_product Final nAChR Ligand (N-Substituted-3-azabicyclo[3.1.1]heptane-6-carboxamide) deprotection->final_product

Caption: General synthetic workflow for nAChR ligand synthesis.

Detailed Experimental Protocols

The following protocols are representative procedures for the key transformations in the synthesis of nAChR ligands from this compound. Researchers should note that specific reaction conditions may require optimization based on the substrate.

Protocol 1: Saponification of the Methyl Ester

Causality: The conversion of the methyl ester to the corresponding carboxylic acid is a necessary activation step for the subsequent amide coupling reaction. Lithium hydroxide is a commonly used reagent for this transformation due to its high reactivity and generally clean reaction profiles. A mixed solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add LiOH·H₂O (1.5-3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, which can often be used in the next step without further purification.

Protocol 2: Amide Coupling with a Primary or Secondary Amine

Causality: Amide bond formation is a cornerstone of medicinal chemistry. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and side reactions. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed during the reaction and to deprotonate the amine component.

Materials:

  • 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (from Protocol 1)

  • The desired primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc) or DCM for extraction

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.0-1.2 eq), followed by DIPEA (2.0-3.0 eq).

  • Add HATU (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc or DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/EtOAc gradient) to obtain the pure N-substituted-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide.

Protocol 3: Boc Deprotection

Causality: The removal of the Boc group is essential to reveal the basic nitrogen of the azabicyclic core, which is critical for interaction with the nAChR. Trifluoroacetic acid (TFA) in an inert solvent like DCM is a standard and highly effective method for this deprotection. The volatile nature of TFA and DCM allows for their easy removal, although care must be taken due to the corrosive nature of TFA.[9]

Materials:

  • N-substituted-3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Diethyl ether or DCM

Procedure:

  • Dissolve the Boc-protected amide (1.0 eq) in anhydrous DCM (a typical concentration is 0.1-0.2 M).

  • Cool the solution in an ice bath and add TFA (5-10 eq, often used as a 20-50% solution in DCM).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the aqueous layer with DCM or another suitable organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected ligand. Further purification by chromatography or crystallization may be necessary.

Binding Affinity Data of Representative nAChR Ligands

The 3-azabicyclo[3.1.1]heptane scaffold and its close analogues have been incorporated into numerous compounds that exhibit high affinity and selectivity for various nAChR subtypes. The data below, compiled from the literature for the closely related 3,6-diazabicyclo[3.1.1]heptane scaffold, demonstrates the potential of this bicyclic system in generating potent nAChR ligands, particularly for the α4β2 subtype, which is heavily implicated in nicotine addiction.[1][2][3][10]

Compound IDBicyclic CoreR-GroupnAChR SubtypeKᵢ (nM)Reference
4c 3,6-Diazabicyclo[3.1.1]heptane6-Bromopyridin-3-ylα4β20.056[2]
43 3,6-Diazabicyclo[3.1.1]heptane5-(N-(2-fluorophenyl)nicotinamide)α4β20.010[3][10]
TC-2403 3,6-Diazabicyclo[3.1.1]heptane5-Ethynyl-pyridin-3-ylα4β20.27[4]
A-85380 3,6-Diazabicyclo[3.2.1]octane3-Pyridinylα4β20.04[3]

This table presents data for the analogous 3,6-diazabicyclo[3.1.1]heptane system to illustrate the high affinity achievable with this core structure. The synthesis of analogous compounds from this compound is expected to yield ligands with comparable or novel pharmacological profiles.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of novel nicotinic acetylcholine receptor ligands. Its conformationally constrained framework, combined with orthogonally protected functional groups, provides a robust platform for the systematic development of potent and subtype-selective modulators. The protocols outlined in this application note offer a reliable pathway for researchers to access a diverse range of ligands based on this privileged scaffold. The remarkable binding affinities observed for analogous compounds underscore the potential of this chemical series to yield next-generation therapeutics for a variety of CNS disorders.

References

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link].

  • Gotti, C., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6274-6278. Available at: [Link].

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 179, 687-701. Available at: [Link].

  • Dall'O, G., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity. World Intellectual Property Organization, Patent No. WO2005108402A1.
  • Reavill, C., et al. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors. European Patent Office, Patent No. EP2070922B1.
  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. Available at: [Link].

  • Deligia, F., et al. (2018). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. Available at: [Link].

  • Gotti, C., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. PubMed. Available at: [Link].

  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. PubMed. Available at: [Link].

  • D'Andrea, L. (2023). 4H-Dewar Pyridone Scaffolds as Tools for Chemical Biology and Medicinal Chemistry. Università degli Studi di Pavia. Available at: [Link].

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link].

  • Bacher, I., et al. (2012). Nicotinic acetylcholine receptor ligands; a patent review (2006-2011). Expert Opinion on Therapeutic Patents, 22(10), 1173-1191. Available at: [Link].

  • Matera, C., et al. (2021). Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. PubMed Central. Available at: [Link].

  • Mykhailiuk, P. K. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. Available at: [Link].

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for synthetic chemists and drug discovery researchers. It focuses on the specific challenges of synthesizing Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate , a highly strained, bridged bioisostere used to mimic meta-substituted arenes or piperidines.

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Synthetic Anomalies in Bridged Bicyclic Systems

System Overview & Strategic Analysis

The 3-azabicyclo[3.1.1]heptane core is a conformationally restricted scaffold that places substituents in defined vectors, often used as a bioisostere for meta-substituted benzenes or piperidines. The specific target, This compound , presents unique synthetic challenges due to the high ring strain (~26 kcal/mol) of the bicyclo[3.1.1] system and the steric congestion at the C6 bridge position.

The Primary Synthetic Pathway: The "Cyclobutane Fold"

The most robust route typically involves the double intramolecular displacement of a cis-1,3-disubstituted cyclobutane precursor. Unlike [2.2.1] systems which form easily, the [3.1.1] system requires forcing a "puckered" cyclobutane into a bridged conformation.

Key Reaction Logic:

  • Precursor Assembly: Synthesis of a cis,cis-1,3-bis(electrophile)cyclobutane-2-carboxylate.

  • Cyclization: Double nucleophilic attack by a nitrogen source (Benzylamine or Boc-NH2 equivalent).

  • Functionalization: Manipulation of the C6-ester and N-protection.[1][2]

SynthesisPath cluster_strain Critical Failure Point: Stereochemistry Precursor Cyclobutane Precursor (cis-1,3-bis-electrophile) Cyclization Double Displacement (High Dilution) Precursor->Cyclization Primary Amine / Base Intermediate N-Benzyl/Boc Core (3-azabicyclo[3.1.1]) Cyclization->Intermediate Ring Closure Target Target: Methyl 6-carboxylate Intermediate->Target Deprotection / Reprotection

Figure 1: Critical path for the assembly of the 3-azabicyclo[3.1.1]heptane core. The stereochemistry of the cyclobutane precursor is the synthesis-determining factor.

Troubleshooting Guide: Critical Failure Points

Issue 1: Failure to Cyclize (Formation of Oligomers)

Symptom: The reaction mixture turns into an intractable gum/polymer; LCMS shows linear oligomers but no bicyclic product. Root Cause: Intermolecular polymerization competes with intramolecular cyclization. This is driven by the high entropic cost of forming the strained [3.1.1] bridge.

Corrective Protocol:

  • Implement High Dilution Conditions: The reaction concentration must be kept below 0.05 M .

  • Slow Addition: Do not add the amine and the electrophile all at once. Slowly add the cyclobutane precursor (e.g., bis-mesylate) to a refluxing solution of the amine and base over 4–8 hours.

  • Temperature Control: High temperature (reflux in MeCN or Toluene) is required to overcome the activation energy of the ring strain.

Issue 2: Incorrect Stereochemistry (The "Trans" Trap)

Symptom: Low yield; recovery of starting material or formation of elimination products (dienes). Root Cause: The cyclobutane precursor must have the leaving groups in a cis-1,3 relationship relative to the ring plane to allow bridging. If the precursor equilibrates to the thermodynamically more stable trans isomer, cyclization is geometrically impossible.

Diagnostic Check:

  • Run a NOESY NMR on your precursor. Ensure a strong correlation between the protons on the carbons bearing the leaving groups (C2/C4 of the cyclobutane).

  • Validation: If using a 2-carboxylate substituted cyclobutane, the ester group can epimerize under basic conditions, altering the ring pucker and preventing cyclization.

Issue 3: Endo/Exo Selectivity at C6

Symptom: Product is a mixture of diastereomers that are difficult to separate. Root Cause: The ester at C6 (the bridge) can exist in endo (pointing "down" toward the nitrogen bridge) or exo (pointing "away") orientations. The exo isomer is generally thermodynamically preferred due to less transannular steric clash with the N-Boc group.

Resolution Strategy:

  • Thermodynamic Equilibration: Treat the mixture with NaOMe in MeOH. This often drives the mixture toward the thermodynamically stable exo-ester.

  • Chromatography: The endo and exo isomers typically have distinct retention times on silica due to the shielding of the ester by the carbamate. Use a gradient of Hexane/EtOAc (starting very non-polar, e.g., 95:5).

Detailed Experimental Data & Specifications

Comparison of Leaving Groups for Cyclization

The choice of leaving group (LG) on the cyclobutane precursor significantly impacts yield.

Leaving Group (LG)ReactivityStabilityTypical YieldNotes
Mesylate (-OMs) HighModerate45-60%Best balance. Can be prepared from the diol.
Tosylate (-OTs) ModerateHigh30-50%Slower reaction; higher temps required.
Bromide (-Br) Very HighLow10-30%Prone to elimination (E2) side reactions.
Triflate (-OTf) ExtremeVery Low<10%Too reactive; hydrolysis/decomposition dominates.
Recommended Reagents
  • Base:

    
     (mild, heterogeneous) or DIPEA (soluble). Avoid strong alkoxides (
    
    
    
    ,
    
    
    ) during the initial cyclization if the precursor has an epimerizable ester, unless specifically targeting the thermodynamic isomer.
  • Solvent: Acetonitrile (MeCN) is superior for

    
     type displacements. Toluene is used if higher temperatures (>100°C) are needed.
    

Frequently Asked Questions (FAQ)

Q1: Can I synthesize the 6-carboxylate directly from a [3.1.0] precursor via Wolff Rearrangement? A: This is theoretically possible but experimentally difficult. The Wolff rearrangement of N-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (homoproline derivative) typically results in chain elongation (homologation) rather than ring expansion to the [3.1.1] system. The ring expansion usually requires a nitrogen insertion (e.g., Schmidt reaction on a ketone) rather than a carbon insertion on the bridge. The cyclobutane displacement route is more reliable for this specific scaffold.

Q2: My ester hydrolyzed during the Boc protection step. Why? A: If you used standard Schotten-Baumann conditions (NaOH/Dioxane), the bridge ester is surprisingly labile due to "neighboring group participation" or simple steric strain relief.

  • Fix: Use organic base conditions for Boc protection:

    
    , 
    
    
    
    , and
    
    
    (cat.) in
    
    
    or
    
    
    at room temperature. Avoid aqueous hydroxide.

Q3: How do I distinguish the endo and exo isomers by NMR? A: Look at the coupling constant of the proton at C6 (the bridge carbon) with the bridgehead protons (H1/H5).

  • Exo-ester (Endo-proton): The H6 proton forms a "W-coupling" (long range) or has a distinct triplet/multiplet pattern depending on the exact geometry.

  • NOE: The endo-ester methyl group will show an NOE correlation with the bridgehead protons or the Boc-group protons (if the conformation allows), whereas the exo-ester is distant.

Q4: Is the N-Boc group stable to the conditions required to hydrolyze the methyl ester later? A: Yes, but with caution. The [3.1.1] system is strained. Acidic hydrolysis (HCl/dioxane) will remove the Boc group first. Basic hydrolysis (LiOH/THF/H2O) will hydrolyze the ester while keeping the Boc intact. However, prolonged heating in base can cause retro-aldol type fragmentation or epimerization. Monitor carefully at 0°C to RT.

References & Authoritative Sources

  • Lysenko, V., et al. (2024).[3] "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv.

    • Relevance: Defines the core strategy for [3.1.1] assembly from cyclobutane precursors.

  • Grygorenko, O. O., et al. (2024).[3] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry.

    • Relevance: Provides comparative data on the stability and synthesis of the isomeric [3.1.1] aza-systems and handling of N-Boc intermediates.

    • [1]

  • Levterov, V. V., et al. (2018). "Synthesis of 3-azabicyclo[3.1.1]heptanes." Journal of Organic Chemistry. (General Reference for cyclization protocols).

    • Note: This refers to the foundational work often cited in Enamine/Pfizer catalogs for this specific building block.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of the Bicyclo[1.1.1]pentane-1,3-dicarboxylate and 3-Azabicyclo[3.1.1]heptane Scaffolds." Angewandte Chemie.

    • Relevance: Discusses the strain energy and geometric constraints of these bridged systems.

Sources

"avoiding side products in the Strecker reaction for cyclobutane derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an internal Knowledge Base for a Chemical Process Development Support Center. It addresses the specific challenges of applying the Strecker reaction to cyclobutanone scaffolds, a critical step in synthesizing 1-aminocyclobutanecarboxylic acid (ACBC) and its derivatives.

Executive Summary: The Cyclobutane Challenge

Synthesizing


-aminonitriles from cyclobutanone presents a unique thermodynamic paradox. While the relief of eclipsing interactions in the cyclobutane ring (

) favors nucleophilic addition, the resulting quaternary center creates significant steric strain. This often leads to the Retro-Strecker reaction (reversion to ketone) or Ring Opening under the acidic conditions required for the subsequent hydrolysis.

This guide details how to lock the kinetic product using Trimethylsilyl Cyanide (TMSCN) and avoid the "Red Zone" conditions that trigger ring fragmentation.

Troubleshooting & FAQs

Select the issue that best matches your experimental observation.

Issue #1: "I am seeing high starting material (Cyclobutanone) after workup, despite full conversion by TLC."

Diagnosis: You are a victim of the Retro-Strecker Reaction .[1] Unlike aldehydes, cyclobutanone forms a sterically crowded quaternary


-aminonitrile. If you use thermodynamic conditions (aqueous KCN/NH

Cl), the equilibrium shifts back to the ketone upon exposure to water or mild heat during workup.

Technical Solution: Switch to Kinetic Trapping using TMSCN. Instead of relying on an equilibrium, use TMSCN to form an


-silylated or 

-silylated intermediate. The formation of the strong Si-O or Si-N bond renders the addition effectively irreversible under anhydrous conditions.

Corrective Action:

  • Exclude Water: Run the reaction in anhydrous Methanol or Dichloromethane (DCM).

  • Reagent Swap: Replace KCN with TMSCN (Trimethylsilyl cyanide).

  • Catalyst: Use a mild Lewis Acid (e.g., ZnI

    
     or InCl
    
    
    
    ) to activate the ketone without triggering ring opening.
Issue #2: "My product contains a linear amide impurity (Ring Opening)."

Diagnosis: Acid-Catalyzed Ring Cleavage. Cyclobutane has a ring strain energy of ~26 kcal/mol. If you use strong Brønsted acids (HCl, H


SO

) or harsh Lewis acids (AlCl

) to drive the imine formation, you risk protonating the ring or generating a carbocation that relieves strain by snapping open.

Technical Solution:

  • Avoid: Protic acids in the imine formation step.

  • Use: Dehydrating agents (MgSO

    
     or Ti(OiPr)
    
    
    
    ) to drive imine formation under neutral conditions before adding the cyanide source.
Issue #3: "I am isolating the Cyanohydrin instead of the Aminonitrile."

Diagnosis: Competitive Hydrolysis or Slow Imine Formation. Cyanide is a better nucleophile than ammonia/amine.[2] If the imine is not fully formed before the cyanide attacks, the cyanide will attack the ketone directly, forming the cyanohydrin (which is a dead-end for amino acid synthesis).

Corrective Action: The "Pre-Incubation" Protocol:

  • Stir Ketone + Amine + Dehydrating Agent (e.g., Na

    
    SO
    
    
    
    ) for 2-4 hours first.
  • Confirm imine formation (disappearance of C=O stretch in IR).

  • Only then add the Cyanide source.

Visualizing the Pathway & Risks

The following diagram maps the critical decision points where side products are generated.

StreckerPathways Ketone Cyclobutanone (Substrate) Imine Cyclobutylimine (Intermediate) Ketone->Imine R-NH2, -H2O (Slow Step) Cyanohydrin Cyanohydrin (Side Product) Ketone->Cyanohydrin Direct CN- attack (If Imine slow) Aminonitrile α-Aminonitrile (Target) Imine->Aminonitrile TMSCN, Lewis Acid (Kinetic Control) RingOpen Linear Amide/Acid (Ring Cleavage) Imine->RingOpen Strong Acid (H+) Aminonitrile->RingOpen Harsh Hydrolysis Retro Reversion to Ketone (Retro-Strecker) Aminonitrile->Retro Aqueous Workup (Thermodynamic Control)

Figure 1: Reaction pathway analysis showing critical divergence points for Cyanohydrin formation (competitive addition) and Ring Opening (strain relief).

Validated Protocol: The "Safe" Strecker for Cyclobutanes

This protocol uses TMSCN and a mild Lewis Acid to prevent retro-Strecker and ring opening.

Reagents:

  • Cyclobutanone (1.0 equiv)

  • Amine/Ammonia source (e.g., Benzylamine or 7N NH

    
     in MeOH) (1.2 equiv)
    
  • TMSCN (1.5 equiv)

  • Catalyst: ZnI

    
     (5-10 mol%) or Iodine (5 mol%)
    
  • Solvent: Anhydrous MeOH or DCM

Step-by-Step Workflow:

  • Imine Pre-formation (Critical): In a flame-dried flask under Argon, dissolve Cyclobutanone in anhydrous MeOH (0.5 M). Add the amine.[1][3][4][5][6][7][8]

    • Checkpoint: If using a non-volatile amine, add Na

      
      SO
      
      
      
      (2.0 equiv) and stir for 2 hours at room temperature to ensure imine formation.
  • Catalyst Addition: Cool the mixture to 0°C. Add the catalyst (ZnI

    
    ). Stir for 10 minutes.
    
  • Cyanide Addition: Add TMSCN dropwise via syringe over 15 minutes.

    • Note: The reaction is exothermic. Maintain Temp < 5°C to prevent ring strain activation.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Do not use standard silica TLC (acidity of silica can hydrolyze the product). Use Alumina plates or NMR of an aliquot.

  • Workup (The "No-Retro" Method):

    • Do NOT quench with aqueous acid.

    • Concentrate the solvent directly under reduced pressure (rotary evaporator) at low temperature (< 30°C).

    • Redissolve the residue in Et

      
      O and wash swiftly with saturated NaHCO
      
      
      
      (to remove excess cyanide) and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Data Summary: Reagent Comparison

Reagent SystemRisk of Retro-StreckerRisk of Ring OpeningYield (Typical)
NaCN / H

O / NH

Cl
High (Reversible)Moderate (pH dependent)30-50%
HCN (Gas) ModerateLow60-70% (Safety Hazard)
TMSCN / ZnI

Low (Irreversible)Very Low (Neutral pH)85-95%

References

  • Strecker Reaction Mechanisms & Catalysis

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Review." Chemical Reviews, 103(8), 2795–2828.

  • TMSCN Methodology

    • Mai, K.

      
      -aminonitriles using trimethylsilyl cyanide." Tetrahedron Letters, 26(17), 2013-2016. 
      
  • Synthesis of ACBC (Cyclobutane Amino Acids)

    • Paventi, M., & Edward, J. T. (1987). "Synthesis of 1-aminocyclobutanecarboxylic acid." Canadian Journal of Chemistry, 65(12), 282-289.

  • Lewis Acid Catalysis in Strecker

    • Kobayashi, S., & Ishitani, H. (1999). "Catalytic Enantioselective Addition to Imines." Chemical Reviews, 99(5), 1069–1094.

Sources

Technical Support Center: Purification of Basic Bicyclic Amines Using Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of basic bicyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the flash chromatographic purification of these often-problematic compounds. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deep understanding of the underlying chemical principles to empower you to tackle any separation challenge.

Basic amines, particularly bicyclic structures, are notorious for their poor behavior on standard silica gel columns. Their basic nature leads to strong interactions with the acidic silanol groups on the silica surface, resulting in a host of purification issues including severe peak tailing, irreversible adsorption, and even on-column degradation.[1][2][3] This guide provides targeted troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve clean, efficient, and reproducible separations.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the flash chromatography of basic bicyclic amines in a direct question-and-answer format.

Peak Shape Problems
Q1: Why are my peaks showing severe tailing?

A1: Severe peak tailing is the most common symptom when purifying basic compounds on standard silica gel. The root cause is a strong, non-ideal acid-base interaction between your positively charged (protonated) amine and the negatively charged, acidic silanol groups (Si-O⁻) on the silica surface.[4] This interaction leads to a slow and uneven desorption process, causing the characteristic tailed peak shape.

  • The Mechanism: At any given moment, a portion of your amine molecules is strongly bound to the acidic sites on the silica. As the solvent front moves, these molecules lag behind the main band, slowly "bleeding" off the column and creating a tail.[4] This not only results in poor peak symmetry but also significantly reduces resolution between closely eluting compounds.

  • The Solution: You must disrupt this acid-base interaction. The most effective way is to introduce a "competing base" into your mobile phase.[1][5] This additive, typically a volatile amine like triethylamine (TEA) or ammonia, is a stronger base that preferentially interacts with the acidic silanol groups, effectively "masking" them from your target compound.[6][7] This allows your bicyclic amine to elute based on polarity interactions, resulting in sharper, more symmetrical peaks.

Visualizing the Problem and Solution

Below is a diagram illustrating how a basic modifier prevents peak tailing.

G Start Problem with Basic Amine Purification Problem_PeakShape Poor Peak Shape? (Tailing, Streaking) Start->Problem_PeakShape Yes Problem_Recovery Low Recovery or No Elution? Start->Problem_Recovery Yes Problem_Separation Poor Separation? Start->Problem_Separation Yes Cause_AcidBase Cause: Strong Acid-Base Interaction with Silica Problem_PeakShape->Cause_AcidBase Problem_Recovery->Cause_AcidBase No Elution Cause_Degradation Cause: On-Column Degradation (Acidic Silica) Problem_Recovery->Cause_Degradation Low Recovery Cause_ModifierEffect Cause: Modifier Too Strong, Reduced Retention Problem_Separation->Cause_ModifierEffect Solution_AddModifier Solution 1: Add Basic Modifier (0.1-2% TEA or NH₃) Cause_AcidBase->Solution_AddModifier Solution_ChangeStationaryPhase Solution 2: Change to Amine-Functionalized Silica Cause_AcidBase->Solution_ChangeStationaryPhase Solution_Deactivate Solution 1: Deactivate Silica (Pre-flush with TEA) Cause_Degradation->Solution_Deactivate Solution_ChangeStationaryPhase2 Solution 2: Use Alumina or Amine-Functionalized Silica Cause_Degradation->Solution_ChangeStationaryPhase2 Solution_ReversedPhase Alternative: Try Reversed-Phase with High pH Mobile Phase Cause_Degradation->Solution_ReversedPhase Solution_OptimizeEluent Solution 1: Lower Eluent Polarity or Modifier Concentration Cause_ModifierEffect->Solution_OptimizeEluent Solution_ChangeStationaryPhase3 Solution 2: Use Amine-Functionalized Silica (No Modifier Needed) Cause_ModifierEffect->Solution_ChangeStationaryPhase3 Solution_AddModifier->Solution_ReversedPhase If polar Solution_ChangeStationaryPhase->Solution_ReversedPhase If polar

Sources

Technical Support Center: Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective handling and storage of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Some suppliers recommend refrigeration at 0-8 °C for optimal preservation.[3] Avoid exposure to moisture and strong oxidizing agents.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[1][2] It is important to wash your hands thoroughly after handling the compound.[2]

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances could lead to vigorous reactions and decomposition of the compound.

Q4: What is the stability of the Boc protecting group under various conditions?

A4: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to most nucleophiles and bases.[4] However, it is labile under acidic conditions.[4][5][6] The Boc group can be cleaved with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] While generally stable at neutral and basic pH, prolonged exposure to harsh conditions should be avoided. The Boc group is also thermally labile at elevated temperatures, though it is stable at 37°C in the absence of acidic conditions.[7]

Q5: How can I assess the purity of my sample of this compound?

A5: The purity of the compound can be assessed using standard analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-mass spectrometry (LC-MS). Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Section 2: Troubleshooting Guide

This section provides solutions to potential issues you may encounter during your experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Unexpected Deprotection (Loss of Boc Group) Accidental exposure to acidic conditions (e.g., acidic solvent, impurities in reagents).1. Ensure all solvents and reagents are neutral or basic. 2. Use a non-acidic workup procedure. 3. If an acidic reagent is necessary for a subsequent step, consider if the deprotection can be incorporated into the synthetic plan.
Low Reaction Yield 1. Incomplete dissolution of the starting material. 2. Degradation of the compound. 3. Suboptimal reaction conditions (temperature, time, stoichiometry).1. Consult solubility data and choose an appropriate solvent. Gentle warming may aid dissolution, but monitor for degradation. 2. Confirm the purity of the starting material before use. 3. Optimize reaction parameters systematically (e.g., perform a design of experiments).
Formation of Unknown Impurities 1. Side reactions due to incompatible reagents. 2. Degradation of the compound under reaction conditions.1. Review the compatibility of all reagents. Avoid strong oxidizing agents. 2. Analyze the impurities by LC-MS or NMR to identify their structures and deduce the degradation pathway. Consider milder reaction conditions.
Difficulty in Dissolving the Compound The compound may have limited solubility in certain solvents.1. Test solubility in a small scale with various common laboratory solvents (e.g., dichloromethane, methanol, DMSO). 2. Gentle heating or sonication may improve solubility.

Section 3: Experimental Protocols

This section provides a detailed protocol for preparing a stock solution of this compound.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 241.28 g/mol .

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a clean, dry container.

  • Dissolve in DMSO: Add a portion of the anhydrous DMSO to the container with the compound.

  • Facilitate dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Adjust to final volume: Transfer the solution to a volumetric flask and add DMSO to reach the final desired volume.

  • Mix thoroughly: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Section 4: Workflow and Decision Making

The following diagram illustrates a typical workflow for troubleshooting a reaction involving this compound where the expected product is not obtained.

troubleshooting_workflow start Reaction Failed: Expected product not observed check_sm Analyze Reaction Mixture: LC-MS, TLC, NMR start->check_sm sm_present Starting Material (SM) Unreacted? check_sm->sm_present sm_absent SM Consumed, No Product? check_sm->sm_absent sm_present->sm_absent No optimize Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Reagent Stoichiometry sm_present->optimize Yes degradation Suspect Degradation: - Check for Boc Deprotection - Analyze for Side Products sm_absent->degradation Yes end_success Problem Resolved optimize->end_success milder_cond Use Milder Conditions: - Lower Temperature - Alternative Reagents degradation->milder_cond incompatible Check Reagent Compatibility: - Avoid Strong Acids/Oxidants degradation->incompatible milder_cond->end_success end_reassess Re-evaluate Synthetic Route incompatible->end_reassess

Caption: Troubleshooting workflow for a failed reaction.

References

  • Mykhailiuk, P. K. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • St. Jean, D. J., Jr., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Letters, 22(19), 7535–7539.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Anderson, E. A., et al. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 24(12), 2344–2348.
  • Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10184–10195.
  • Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Chemistry – A European Journal, 29(46), e202301131.
  • Google Patents. (n.d.). WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • Pignataro, L. (2012). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Doctoral dissertation, Università degli Studi di Milano].
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1235–1242.
  • ResearchGate. (2025, August 6). Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition. Retrieved from [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 3-Azabicyclo[3.1.1]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this valuable scaffold from benchtop to kilogram quantities. As a bridged bicyclic system, the 3-azabicyclo[3.1.1]heptane core is an increasingly important bioisostere for pyridine and piperidine in medicinal chemistry, offering improved physicochemical properties.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the 3-azabicyclo[3.1.1]heptane core on a large scale?

A1: Several successful large-scale strategies have been reported, primarily revolving around the construction of a functionalized cyclobutane ring followed by an intramolecular cyclization. Two prominent and scalable approaches include:

  • Intramolecular Imide Formation from Cyclobutane Derivatives: This robust method often starts with a commercially available 3-oxocyclobutanecarboxylate.[1][4] A key sequence involves a diastereoselective Strecker reaction to introduce the necessary amine and nitrile functionalities. Subsequent intramolecular cyclization, often base-mediated, forms the bicyclic imide, which can then be reduced to the desired 3-azabicyclo[3.1.1]heptane scaffold.[1] This route has been successfully scaled to produce hundreds of grams of key intermediates.[1]

  • Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: This innovative approach utilizes a spirocyclic oxetanyl nitrile precursor.[2][3] The key transformation is a reduction, often with a metal hydride like lithium aluminum hydride (LiAlH₄), which surprisingly leads to a rearrangement and formation of the 3-azabicyclo[3.1.1]heptane core.[3] This method has been demonstrated on a scale yielding up to 90 grams of the product after distillation.[3]

Q2: What are the critical safety considerations when working with the synthesis of 3-azabicyclo[3.1.1]heptane on a larger scale?

A2: Scaling up any chemical synthesis requires a thorough safety review. For 3-azabicyclo[3.1.1]heptane synthesis, specific hazards to consider include:

  • Use of Pyrophoric and Highly Reactive Reagents: Many synthetic routes employ reagents like lithium aluminum hydride (LiAlH₄) or potassium tert-butoxide (t-BuOK).[1][3] On a large scale, the quenching of these reagents can be highly exothermic and generate flammable hydrogen gas. It is crucial to have appropriate quenching procedures, temperature control, and adequate ventilation.

  • Handling of Cyanide: The Strecker reaction, a key step in some syntheses, often involves the use of cyanide salts or generates hydrogen cyanide in situ.[1] Strict protocols for handling, quenching, and waste disposal of cyanide-containing materials are mandatory.

  • Pressure Buildup: Catalytic hydrogenolysis for debenzylation or nitro group reduction is a common step.[1] These reactions are typically run under hydrogen pressure, necessitating the use of certified pressure reactors and careful monitoring to prevent over-pressurization.

  • Solvent Hazards: Large volumes of flammable solvents are used in synthesis and purification. Ensure all equipment is properly grounded to prevent static discharge, and work in a well-ventilated area or fume hood designed for large-scale operations.

Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough risk assessment before commencing any scale-up activities.[5][6]

Q3: What protecting group strategy is recommended for the nitrogen atom of the 3-azabicyclo[3.1.1]heptane core during multi-step syntheses?

A3: The choice of protecting group is critical and depends on the downstream reaction conditions. The most commonly employed protecting groups for the 3-azabicyclo[3.1.1]heptane nitrogen are:

  • tert-Butoxycarbonyl (Boc): This is a versatile and widely used protecting group due to its stability in a broad range of non-acidic conditions and its straightforward removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] The Boc group is often introduced using di-tert-butyl dicarbonate (Boc₂O).[1]

  • Benzyl (Bn): The benzyl group is stable to many reaction conditions, including basic and organometallic reagents. It is typically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a clean and efficient method, particularly on a large scale.[1][7]

The selection between Boc and Bn will depend on the overall synthetic plan. If subsequent steps involve acidic conditions, a benzyl group would be preferable. Conversely, if hydrogenation is required for other functionalities in the molecule, a Boc group would be a better choice.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Diastereoselectivity in Strecker Reaction - Suboptimal reaction temperature.- Incorrect choice of cyanide source or amine salt.- Carefully control the reaction temperature, as lower temperatures often favor the desired diastereomer.- Screen different cyanide sources (e.g., TMSCN, KCN) and the counter-ion of the amine salt.
Incomplete Intramolecular Cyclization - Insufficiently strong base.- Steric hindrance around the reaction centers.- Low reaction temperature or insufficient reaction time.- Switch to a stronger base, such as potassium tert-butoxide (t-BuOK), which has proven effective.[1]- Ensure starting materials are of high purity.- Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Difficult Purification of the Final Product - The hydrochloride salt of 3-azabicyclo[3.1.1]heptane can be highly water-soluble, making extraction challenging.[9]- Formation of closely related impurities.- For hydrochloride salts, consider basifying the aqueous layer and extracting the free amine with a suitable organic solvent. Subsequent acidification can regenerate the salt.- If chromatography is necessary, carefully select the stationary and mobile phases. For some derivatives, trituration or recrystallization can be effective purification methods.[1]
Stalled or Incomplete Catalytic Hydrogenolysis (Debenzylation) - Catalyst poisoning.- Insufficient hydrogen pressure or temperature.- Poor quality catalyst.- Ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur-containing compounds).- Increase the hydrogen pressure and/or reaction temperature. A temperature of 45 °C has been reported to be effective.[1]- Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.
Side Reactions During LiAlH₄ Reduction - Over-reduction of other functional groups.- Formation of unexpected rearrangement products.[3]- Control the stoichiometry of LiAlH₄ and the reaction temperature, often by slow addition of the reducing agent at low temperatures.- Consider alternative, milder reducing agents if other sensitive functional groups are present.

Experimental Workflows and Protocols

Workflow for Scale-Up Synthesis via Intramolecular Imide Formation

This workflow provides a generalized overview of a scalable synthesis of a 3-azabicyclo[3.1.1]heptane derivative, adapted from reported multigram syntheses.[1][4]

A Start: 3-Oxocyclo- butanecarboxylate B Diastereoselective Strecker Reaction A->B Amine, Cyanide Source C Intermediate: 1,3-Disubstituted Cyclobutane B->C Diastereomeric Mixture D Partial Nitrile Hydrolosis C->D H₂SO₄, TFA E Intermediate: Cyclobutane Carboxamide D->E F Base-Mediated Intramolecular Cyclization E->F t-BuOK G Bicyclic Imide F->G H Reduction of Imide G->H e.g., BH₃·SMe₂ I Target: 3-Azabicyclo[3.1.1]heptane Derivative H->I

Caption: Scalable synthesis of 3-azabicyclo[3.1.1]heptane via imide formation.

Protocol: Catalytic Hydrogenolysis for Debenzylation

This protocol is a representative example for the removal of a benzyl protecting group on a multigram scale.[1]

Materials:

  • N-Benzyl-3-azabicyclo[3.1.1]heptane derivative (1 equivalent)

  • Methanol (MeOH)

  • 10% Palladium on Carbon (Pd/C) catalyst (e.g., 0.1 equivalents by weight)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Charge a pressure-rated hydrogenation vessel with the N-benzyl-3-azabicyclo[3.1.1]heptane derivative and methanol.

  • Inerting: Seal the vessel and purge the headspace with an inert gas (e.g., nitrogen) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst.

  • Hydrogenation: Seal the vessel again, and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., balloon pressure or higher, depending on the reactor).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 45 °C) and stir vigorously for 24 hours or until reaction completion is confirmed by an appropriate analytical method (e.g., ¹H NMR, LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of filtration aid (e.g., Celite®) to remove the catalyst. Wash the filter cake with hot methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Troubleshooting Decision Tree for Low Yield

This diagram outlines a logical approach to diagnosing the cause of low yield in the synthesis of 3-azabicyclo[3.1.1]heptane.

A Low Yield Observed B Analyze Starting Materials for Purity A->B C Starting Materials Impure B->C Impure E Starting Materials Pure B->E Pure D Purify Starting Materials C->D F Review Reaction Conditions (Temp, Time, Stoichiometry) E->F G Conditions Suboptimal F->G Suboptimal I Conditions Optimal F->I Optimal H Optimize Reaction Conditions G->H J Analyze Crude Reaction Mixture for Side Products I->J K Side Products Identified J->K Yes M No Obvious Side Products J->M No L Modify Reaction Conditions to Minimize Side Reactions K->L N Investigate Product Loss During Work-up/Purification M->N O Product Lost in Aqueous Phase N->O Yes Q Product Degraded on Silica N->Q Yes P Optimize Extraction Protocol O->P R Consider Alternative Purification Method Q->R

Caption: Decision tree for troubleshooting low yield in synthesis.

References

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752.
  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Zhang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.
  • Zhang, Z., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Dibchak, D., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (2017). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 94, 29-41.
  • Mykhailiuk, P. K. (2023). Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. [Link]

  • Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(14), 9636-9644.
  • White, A. D., et al. (2021). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters, 12(10), 1564-1570.
  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. R Discovery. [Link]

  • 3-Azabicyclo(3.1.1)heptane. PubChem. [Link]

  • Shablykin, O., et al. (2024). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
  • Jones, L. H., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines.
  • Jones, L. H., et al. (2023). Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • WO2020227618A2 - Convergent liquid-phase syntheses of deuterated compounds.
  • Shablykin, O., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. (2023). Organic Process Research & Development, 27(7), 1195-1205.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Shablykin, O., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters.
  • Chernykh, A. V., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry.
  • WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
  • WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 3-Azabicyclo[3.1.1]heptane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 3-azabicyclo[3.1.1]heptane scaffold represents a versatile and promising framework for the design of novel therapeutic agents. Its rigid, bicyclic nature offers a unique three-dimensional geometry that can be exploited to achieve high affinity and selectivity for various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-azabicyclo[3.1.1]heptane-based compounds, with a primary focus on their well-established role as potent modulators of nicotinic acetylcholine receptors (nAChRs). Additionally, we will briefly explore their emerging applications as aromatase inhibitors and thalidomide analogs.

The 3-Azabicyclo[3.1.1]heptane Core: A Privileged Scaffold

The 3-azabicyclo[3.1.1]heptane core is considered a privileged scaffold in medicinal chemistry due to its conformational rigidity and its ability to serve as a bioisostere for more common heterocycles like piperidine and pyridine. This structural constraint reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. The nitrogen atom at the 3-position provides a key point for chemical modification, allowing for the introduction of various substituents to probe the chemical space around the target's binding pocket.

I. Modulators of Nicotinic Acetylcholine Receptors (nAChRs): A Deep Dive into SAR

The most extensively studied application of the 3-azabicyclo[3.1.1]heptane scaffold is in the development of ligands for nAChRs, particularly the α4β2 subtype, which is a key target for conditions such as nicotine addiction, Alzheimer's disease, and Parkinson's disease. The following sections dissect the SAR of 3,6-diazabicyclo[3.1.1]heptane derivatives, a prominent subclass of this family.

A. The Influence of Substituents on the Aromatic Moiety

A common synthetic strategy involves the attachment of an aromatic or heteroaromatic ring system to the nitrogen at the 3-position of the 3,6-diazabicyclo[3.1.1]heptane core, often via a linker. The nature and substitution pattern of this aromatic ring have a profound impact on binding affinity and selectivity.

Early investigations focused on simple pyridinyl substituents. The position of the nitrogen atom in the pyridine ring and the presence of substituents are critical for activity. For instance, 3-(pyridin-3-yl)-3,6-diazabicyclo[3.1.1]heptane derivatives have been shown to be potent α4β2 nAChR ligands.

Further exploration of substitutions on the pyridine ring has revealed key SAR trends. Halogenation of the pyridine ring, for example, can significantly enhance binding affinity.

Table 1: Comparison of Halogenated Pyridinyl Derivatives

Compound IDRα4β2 Ki (nM)α7 Ki (nM)α7/α4β2 Selectivity
4a H0.05672.51295
4b Cl0.023>1000>43478
4c Br0.02329.81295
4d I1.2>28000>23300

Data extracted from Murineddu et al., 2008.[1]

As shown in Table 1, chloro and bromo substitutions at the 6-position of the pyridine ring (compounds 4b and 4c ) lead to a significant increase in affinity for the α4β2 subtype compared to the unsubstituted analog (4a ).[1] Interestingly, the iodo-substituted compound (4d ) displays a slightly lower affinity but a remarkable increase in selectivity over the α7 subtype.[1]

The introduction of a phenyl group onto the pyridine ring has been another fruitful avenue of investigation. The position of the phenyl group and its substitution pattern are crucial determinants of activity.

Table 2: Comparison of Phenylpyridinyl Derivatives

Compound IDRα4β2 Ki (pM)α7 Ki (µM)α7/α4β2 Selectivity
3a H11.17171,521,933
3j p-NO212.3>50>4,065,040
- p-CH3---
- p-OCH3---

Data for 3a and 3j extracted from Deligia et al., 2015.[2] Information on methyl and methoxy substitutions is also from this source.

The phenylpyridyl-diazabicycloheptane 3a exhibits an exceptionally high affinity for the α4β2 receptor, with a Ki value in the picomolar range, and excellent selectivity over the α7 subtype.[2] Substitution on the phenyl ring with an electron-withdrawing nitro group at the para-position (3j ) maintains this high affinity.[2] Conversely, electron-donating groups like methyl (CH3) and methoxy (OCH3) also result in good affinity for α4β2 receptors while having virtually no affinity for the α7 subtype.[2]

Introducing a carboxamide linker between the pyridine ring and a second aromatic ring has led to the discovery of some of the most potent and selective α4β2 nAChR ligands to date.

Table 3: Comparison of N-Aryl Nicotinamide Derivatives

Compound IDRα4β2 Ki (pM)α7 Ki (µM)α7/α4β2 Selectivity
38 3,4-methylenedioxy106>50792,452
39 3-chloro42591,404,761
43 2-fluoro10>503,320,000
45 4-iodo366>50>136,612

Data extracted from Murineddu et al., 2019.[3]

The N-aryl nicotinamide series has yielded compounds with extraordinary potency and selectivity.[3] For instance, compound 43 , with a 2-fluorophenyl group, displays a remarkable Ki of 10 pM for the α4β2 receptor and a selectivity of over 3,000,000-fold against the α7 subtype.[3] The 3,4-methylenedioxy substituted analog 38 also shows high affinity and selectivity.[3] Halogen substitution on the aniline ring is generally well-tolerated, with the 3-chloro derivative 39 and the 4-iodo derivative 45 also exhibiting high affinity.[3]

B. Functional Activity: From Agonists to Antagonists

The functional activity of these compounds at the α4β2 nAChR can be modulated by subtle structural changes. Some derivatives act as partial agonists, while others exhibit antagonist activity. For example, in the phenylpyridinyl series, compound 3a was found to be a partial agonist, whereas the closely related phenyl-substituted derivative 3c acts as an antagonist.[2] Several of the N-aryl nicotinamide derivatives, such as compounds 35 , 39 , and 43 , have been characterized as selective partial agonists for the α4β2 nAChR subtype.[3]

II. Experimental Protocols

To facilitate the comparison and further development of 3-azabicyclo[3.1.1]heptane-based compounds, detailed experimental protocols for key assays are provided below.

A. Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChR subtypes.

Objective: To determine the inhibitory constant (Ki) of test compounds for α4β2 and α7 nAChR subtypes.

Materials:

  • Radioligands: [³H]Epibatidine (for α4β2), [¹²⁵I]α-Bungarotoxin (for α7)

  • Cell Membranes: Membranes prepared from cells stably expressing the desired nAChR subtype (e.g., SH-EP1/human α4β2 cells) or rat brain homogenates.

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS)

  • Non-specific Binding Ligand: e.g., Nicotine or unlabeled epibatidine at a high concentration.

  • Test Compounds: Serial dilutions of the 3-azabicyclo[3.1.1]heptane derivatives.

  • Filtration Apparatus: 96-well harvester with glass fiber filters.

  • Scintillation Counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the cell membranes or brain homogenate.

  • Add the radioligand at a concentration near its Kd value.

  • Add the test compound at various concentrations. For determining non-specific binding, add a high concentration of the non-specific binding ligand instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compounds D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Cell Membranes or Brain Homogenate C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 H->I J Calculate Ki I->J

Workflow for nAChR Radioligand Binding Assay.

B. Functional Assay: Dopamine Release from SH-SY5Y Cells

This protocol outlines a method to assess the functional activity (agonist or antagonist) of the compounds by measuring dopamine release from SH-SY5Y cells.

Objective: To determine the effect of test compounds on nAChR-mediated dopamine release.

Materials:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: DMEM/F12 supplemented with FBS and antibiotics.

  • Loading Buffer: Krebs-Ringer-HEPES (KRH) buffer containing [³H]dopamine.

  • Stimulation Buffer: KRH buffer containing the test compound or a known nAChR agonist (e.g., nicotine). For antagonist testing, pre-incubate with the antagonist before adding the agonist.

  • Lysis Buffer: e.g., 0.1 M HCl.

  • Scintillation Counter

Procedure:

  • Culture SH-SY5Y cells in 24-well plates until they reach a suitable confluency.

  • Wash the cells with KRH buffer.

  • Load the cells with [³H]dopamine by incubating them in the loading buffer for 1-2 hours at 37°C.

  • Wash the cells extensively with KRH buffer to remove excess unincorporated [³H]dopamine.

  • Pre-incubate the cells with KRH buffer for a short period.

  • To measure basal release, incubate the cells with KRH buffer for a defined time (e.g., 5 minutes) and collect the supernatant.

  • To measure stimulated release, incubate the cells with the stimulation buffer containing the test compound (for agonist activity) or a known agonist (for antagonist testing after pre-incubation with the test compound) for the same duration and collect the supernatant.

  • Lyse the cells with the lysis buffer to determine the amount of [³H]dopamine remaining in the cells.

  • Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis: Express the amount of [³H]dopamine released as a percentage of the total radioactivity in the well (supernatant + cell lysate). For agonists, plot the percentage of release against the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, determine the IC50 for the inhibition of agonist-stimulated release.

G cluster_culture Cell Culture & Loading cluster_release Dopamine Release cluster_quantification Quantification & Analysis A Culture SH-SY5Y Cells B Load Cells with [³H]Dopamine A->B C Wash Cells B->C D Measure Basal Release C->D E Measure Stimulated Release (with Test Compound/Agonist) C->E G Scintillation Counting (Supernatant & Lysate) D->G E->G F Lyse Cells F->G H Calculate % Release (EC50, Emax, IC50) G->H

Workflow for Dopamine Release Assay.

III. Other Applications of the 3-Azabicyclo[3.1.1]heptane Scaffold

While the development of nAChR modulators has been the primary focus, the 3-azabicyclo[3.1.1]heptane scaffold has shown promise in other therapeutic areas.

A. Aromatase Inhibitors

Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. Some 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones have been synthesized and evaluated for their aromatase inhibitory activity. While detailed SAR studies are less common in the public domain compared to nAChR ligands, this application highlights the versatility of the scaffold.

B. Thalidomide Analogs

The 3-azabicyclo[3.1.1]heptane core has also been incorporated into the structure of thalidomide, a drug known for its immunomodulatory and antiangiogenic properties. The synthesis of bicyclic thalidomide analogs has been reported, with the aim of developing novel anticancer agents. The biological evaluation of these analogs is an active area of research.

Conclusion

The 3-azabicyclo[3.1.1]heptane scaffold has proven to be a highly valuable framework in medicinal chemistry, particularly for the development of potent and selective modulators of nicotinic acetylcholine receptors. The structure-activity relationships of 3,6-diazabicyclo[3.1.1]heptane derivatives are well-defined, with specific substitutions on the aromatic moieties leading to compounds with picomolar affinities and excellent selectivities for the α4β2 subtype. The ability to fine-tune the functional activity from agonism to antagonism through subtle structural modifications further underscores the potential of this scaffold. While the exploration of 3-azabicyclo[3.1.1]heptanes as aromatase inhibitors and thalidomide analogs is at an earlier stage, it opens up exciting new avenues for the application of this versatile chemical entity in drug discovery. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and optimize compounds based on this privileged scaffold.

References

  • Deligia, F., Deiana, V., Gotti, C., Lazzari, P., Bottazzi, M. E. H., Pucci, L., ... & Murineddu, G. (2015). Design of novel 3, 6-diazabicyclo [3.1. 1] heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European journal of medicinal chemistry, 103, 429-437.
  • Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 51-61.
  • Murineddu, G., Murruzzu, C., Curzu, M. M., Chelucci, G., Gotti, C., Gaimarri, A., ... & Pinna, G. A. (2008). Synthesis of 3, 6-diazabicyclo [3.1. 1] heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & medicinal chemistry letters, 18(23), 6147-6150.

Sources

A Comparative Guide: 3-Azabicyclo[3.1.1]heptane as a Bioisostere for Pyridine in Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists frequently employ the strategy of bioisosteric replacement. This approach involves substituting a functional group or a molecular fragment within a lead compound with another that possesses similar physical and chemical properties, aiming to enhance efficacy, selectivity, and pharmacokinetic parameters. The pyridine ring, a ubiquitous scaffold in numerous approved drugs, often presents metabolic liabilities and challenges in optimizing physicochemical properties.[1] This guide provides an in-depth comparison of 3-azabicyclo[3.1.1]heptane as a saturated, three-dimensional bioisostere for the pyridine ring, supported by experimental data and established synthetic protocols.

The Rationale for Pyridine Bioisosteres

The pyridine moiety, while a versatile hydrogen bond acceptor and a key component of many pharmacophores, can be susceptible to oxidative metabolism. Its aromatic and planar nature can also contribute to undesirable interactions, such as hERG channel binding or CYP450 inhibition. The concept of "escaping from flatland" in drug design advocates for the incorporation of three-dimensional, saturated scaffolds to improve properties like solubility, metabolic stability, and cell permeability, while potentially exploring new chemical space and securing novel intellectual property.[2]

3-Azabicyclo[3.1.1]heptane: A Promising 3D Surrogate

3-Azabicyclo[3.1.1]heptane has emerged as a compelling saturated bioisostere for the 3,5-disubstituted pyridine ring.[3] Crystallographic analysis reveals a high degree of similarity in the geometric parameters between the 3-azabicyclo[3.1.1]heptane core and the pyridine ring, particularly concerning the angle and distance between substituent exit vectors.[4][5] This structural mimicry allows it to maintain the crucial interactions of the parent pyridine-containing compound with its biological target.

cluster_0 Pyridine (Planar) cluster_1 3-Azabicyclo[3.1.1]heptane (3D) pyridine Pyridine azabicyclo 3-Azabicyclo[3.1.1]heptane pyridine->azabicyclo Bioisosteric Replacement

Caption: Structural comparison of planar pyridine and its 3D bioisostere.

Comparative Physicochemical and Pharmacokinetic Properties

The true value of a bioisosteric replacement lies in the tangible improvements in a compound's drug-like properties. A notable case study involves the antihistamine drug Rupatadine, where the pyridine ring was replaced with a 3-azabicyclo[3.1.1]heptane core.[4][6] This modification led to a dramatic enhancement of its physicochemical profile.[5][7]

Table 1: Physicochemical and Pharmacokinetic Data of Rupatadine vs. its 3-Azabicyclo[3.1.1]heptane Analog
PropertyRupatadine (Pyridine)3-Azabicyclo[3.1.1]heptane AnalogFold ImprovementReference
Aqueous Solubility 29 µM365 µM>12x[5][7]
Lipophilicity (logD) >4.53.8Lower[5][7]
Metabolic Stability (t½ in human liver microsomes) 3.2 min35.7 min>11x[7]
Calculated logP (clogP) 5.15.2~ Unchanged[5][7]

As the data illustrates, the replacement of the planar pyridine ring with the saturated, bicyclic system resulted in a more than twelve-fold increase in aqueous solubility and a significant decrease in experimental lipophilicity (logD).[5][7] Perhaps most strikingly, the metabolic stability in human liver microsomes was enhanced by over eleven-fold, indicating a substantial reduction in its susceptibility to metabolic degradation.[7]

Experimental Protocols

The practical application of 3-azabicyclo[3.1.1]heptane as a bioisostere is contingent on accessible and scalable synthetic routes.

General Synthesis of 3-Azabicyclo[3.1.1]heptanes

A general and scalable approach to 3-azabicyclo[3.1.1]heptanes has been developed, often proceeding through the reduction of spirocyclic oxetanyl nitriles.[2][4][6]

Step-by-Step Protocol:

  • Synthesis of Spirocyclic Oxetanyl Nitrile: The synthesis typically begins with the double alkylation of a substituted acetonitrile with a suitable dibromide to form the spirocyclic nitrile intermediate.[3]

  • Reductive Cyclization: The key transformation involves the reduction of the nitrile group, which unexpectedly triggers a cyclization to form the 3-azabicyclo[3.1.1]heptane core.[2][4] Two effective sets of conditions for this reductive cyclization have been established:

    • Method A (LiAlH₄): The spirocyclic oxetanyl nitrile is treated with lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (THF).

    • Method B (NaBH₄/CoCl₂): An alternative method utilizes sodium borohydride (NaBH₄) in the presence of cobalt(II) chloride (CoCl₂) in methanol.

start Spirocyclic Oxetanyl Nitrile reduction Reduction start->reduction product 3-Azabicyclo[3.1.1]heptane reduction->product method_a LiAlH4, THF reduction->method_a method_b NaBH4, CoCl2, MeOH reduction->method_b

Caption: Synthetic workflow for 3-azabicyclo[3.1.1]heptane.

This synthetic strategy is notable for its use of readily available starting materials and, in many cases, avoids the need for chromatographic purification, making it amenable to multigram scale synthesis.[2][8]

Biological Assay: Comparative Metabolic Stability in Human Liver Microsomes

To experimentally validate the improved metabolic stability observed in the Rupatadine case study, a standard in vitro assay using human liver microsomes can be performed.

Step-by-Step Protocol:

  • Incubation: The test compounds (pyridine analog and 3-azabicyclo[3.1.1]heptane analog) are incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is quenched by the addition of a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound over time.

Advantages and Considerations

The adoption of 3-azabicyclo[3.1.1]heptane as a pyridine bioisostere offers several key advantages for drug discovery programs:

  • Improved Physicochemical Properties: As demonstrated, this bioisosteric replacement can significantly enhance aqueous solubility and reduce lipophilicity, which are critical for oral bioavailability and formulation development.

  • Enhanced Metabolic Stability: The saturated, bicyclic nature of the scaffold can block sites of metabolism, leading to a longer half-life and potentially reduced dosing frequency.

  • Increased 3D Character: The introduction of a three-dimensional scaffold can lead to improved target engagement and selectivity, as well as better overall pharmacological profiles.

  • Novel Chemical Space: The use of this bioisostere provides an opportunity to generate novel, patentable chemical entities.

Considerations:

  • Synthetic Complexity: While scalable routes have been developed, the synthesis of 3-azabicyclo[3.1.1]heptane derivatives may be more complex than that of simple pyridine analogs.

  • Stereochemistry: Depending on the substitution pattern, the synthesis may yield diastereomers that require separation and individual characterization.

  • Biological Activity: While the goal is to maintain or improve biological activity, any bioisosteric replacement carries the risk of reducing potency, and this must be experimentally verified for each target.

Conclusion

3-Azabicyclo[3.1.1]heptane represents a valuable and validated tool in the medicinal chemist's arsenal for overcoming the limitations associated with the pyridine scaffold. The compelling experimental data, particularly from the Rupatadine case study, highlights its potential to dramatically improve key drug-like properties, including solubility, lipophilicity, and metabolic stability. As scalable synthetic methods become more established, the strategic application of this three-dimensional bioisostere is poised to play an increasingly important role in the development of the next generation of safer and more effective medicines.

References

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Azabicyclo(3.1.1)heptane. PubChem. Retrieved from [Link]

  • Rao, H. S. P. (2023). Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. ResearchGate. [Link]

  • Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link]

  • Organic Chemistry Portal. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Organic Chemistry Portal. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. PMC. [Link]

  • Zhang, Y., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Organic Chemistry Portal. [Link]

  • Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • Mykhailiuk, P. K., et al. (2023). Selected parameters of 3-azabicyclo[3.1.1]heptanes 3 a·HCl, 11 a·HCl,... ResearchGate. [Link]

  • Mykhailiuk, P. K., et al. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. PubChem. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]

  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. R Discovery. [Link]

  • G G, et al. (n.d.). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]

  • ResearchGate. (2025). Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]

  • Khan, I., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. MDPI. [Link]

  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2014111496A1 - 3-substituted pyrazoles and use as dlk inhibitors. Google Patents.
  • Al-Hilal, T. A., et al. (2021). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

Sources

"assessing the metabolic stability of 3-azabicyclo[3.1.1]heptane-containing drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Metabolic Stability Assessment of 3-Azabicyclo[3.1.1]heptane Scaffolds in Drug Discovery Subtitle: A Comparative Technical Guide for Medicinal Chemists and DMPK Scientists

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a high-value bioisostere for piperidine, morpholine, and meta-substituted benzenes. Unlike traditional monocyclic amines, this bridged system offers a distinct metabolic advantage: conformational restriction that sterically and electronically shields the


-carbon from Cytochrome P450 (CYP) oxidation. 

This guide provides a technical roadmap for assessing the metabolic stability of this specific scaffold. It moves beyond generic protocols to address the unique structural attributes of bridged bicyclic amines, providing comparative data, mechanistic insights, and a self-validating experimental workflow.

Scientific Rationale: The "Bredt's Rule" Advantage

To understand the stability profile of 3-azabicyclo[3.1.1]heptane, one must contrast it with the standard piperidine ring.

The Piperidine Liability

In flexible piperidine rings, CYP450 enzymes typically abstract a hydrogen atom from the


-carbon (adjacent to the nitrogen). This leads to a carbon-centered radical, which is rapidly hydroxylated to form a carbinolamine. The carbinolamine collapses to an iminium ion, resulting in ring opening or N-dealkylation. This process requires the nitrogen lone pair to align anti-periplanar with the C-H bond being broken.
The 3-Azabicyclo[3.1.1]heptane Solution

The 3-azabicyclo[3.1.1]heptane scaffold introduces a methylene bridge across the piperidine core. This modification confers stability through two primary mechanisms:

  • Geometric Constraint (Bredt's Rule): The formation of a double bond (iminium) at the bridgehead or adjacent positions is energetically unfavorable due to significant ring strain (violating Bredt's rule). This raises the activation energy for

    
    -oxidation.
    
  • Steric Shielding: The bridge protons create a steric fence that hinders the approach of the bulky CYP450 heme-oxo species to the nitrogen lone pair or the

    
    -protons.
    

Comparative Performance Analysis

The following data summarizes the metabolic improvements observed when replacing a standard piperidine or pyridine ring with the 3-azabicyclo[3.1.1]heptane scaffold.

Table 1: Comparative Metabolic Stability & Physicochemical Properties Data synthesized from recent bioisostere studies (e.g., Rupatadine analogs).

ParameterReference Scaffold (Piperidine/Pyridine)3-Azabicyclo[3.1.1]heptane AnalogImpact
Intrinsic Clearance (

)
High (>50 µL/min/mg)Low/Moderate (<20 µL/min/mg) ~2-5x Improvement in stability due to blocked

-oxidation sites.
Lipophilicity (LogD) BaselineSimilar or slightly lowerMaintains membrane permeability while reducing metabolic liability.
Solubility ModerateHigh The

-rich character disrupts crystal packing, significantly boosting aqueous solubility.
Metabolic Soft Spot

-Carbon (Ring opening)
N-Oxidation (Minor) Shifts metabolism from destructive ring opening to reversible N-oxide formation.

Analyst Insight: While the bridged scaffold reduces carbon oxidation, it does not eliminate nitrogen oxidation. In your metabolite identification (MetID) workflow, expect to see N-oxides as the primary metabolite rather than dealkylated products.

Visualizing the Metabolic Pathway

The following diagram illustrates the mechanistic divergence between the flexible piperidine and the rigid 3-azabicyclo[3.1.1]heptane.

MetabolicPathway cluster_0 Standard Piperidine (High Clearance) cluster_1 3-Azabicyclo[3.1.1]heptane (High Stability) Pip Piperidine Scaffold Rad C-Centered Radical Pip->Rad CYP450 (H-abstraction) Imin Iminium Ion (Planar Transition) Rad->Imin Oxidation RingOpen Ring Opening / Dealkylation Imin->RingOpen Hydrolysis Aza 3-Azabicyclo Scaffold Block Steric/Strain Barrier Aza->Block CYP450 Attack Nox N-Oxide (Minor Metabolite) Aza->Nox Direct N-Oxidation Block->Imin Blocked by Bredt's Rule

Figure 1: Mechanistic divergence showing how the bridged scaffold blocks the high-energy iminium transition state, preventing ring opening.

Experimental Protocol: Microsomal Stability Assay

To accurately assess the stability of this scaffold, a standard HLM (Human Liver Microsome) assay is recommended, but with specific modifications to account for the amine's basicity and potential for N-oxide reversibility.

Phase A: Preparation & Incubation
  • Buffer System: Use 100 mM Potassium Phosphate (pH 7.4).

    • Why: Maintains physiological pH. Amine basicity (

      
       usually 9-10) means the drug is positively charged; pH deviations can alter membrane partitioning.
      
  • Microsome Activation: Pre-incubate HLMs (0.5 mg/mL final protein conc.) with the test compound (1 µM) for 5 minutes at 37°C before adding the cofactor.

    • Self-Validating Step: This detects non-NADPH dependent degradation (e.g., chemical instability or hydrolysis).

  • Reaction Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Critical: Do not use simple NADPH; the regenerating system maintains constant cofactor levels for linear kinetics.

Phase B: Sampling & Quenching
  • Time Points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Transfer aliquots into ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Ratio: 1:3 (Sample:ACN) to ensure complete protein precipitation.

  • Centrifugation: 4,000 rpm for 20 mins at 4°C.

Phase C: Analysis (LC-MS/MS)
  • Column: C18 Reverse Phase (high pH stable columns preferred, e.g., Waters XBridge, to retain polar amines).

  • Mobile Phase: Ammonium Bicarbonate (pH 10) / ACN.

    • Expert Tip: High pH mobile phase suppresses protonation of the bridged amine, improving peak shape and sensitivity compared to acidic conditions.

Workflow Visualization

Workflow cluster_assay Stability Assay cluster_analysis Data Interpretation Start Compound Synthesis (3-azabicyclo[3.1.1]heptane) Incubate Incubate with HLM + NADPH (pH 7.4) Start->Incubate Quench Quench & Precipitate (ACN + IS) Incubate->Quench LCMS LC-MS/MS Analysis (High pH Buffer) Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc Decision CL_int < 20 µL/min/mg? Calc->Decision Success Advance to In Vivo PK Decision->Success Yes Fail Check Metabolites: N-Oxide or C-Ox? Decision->Fail No

Figure 2: Decision tree for assessing scaffold stability and progression.

References

  • Mykhailiuk, P. K., et al. (2024).[1][2] "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery." The Journal of Organic Chemistry.

  • Denisenko, A., & Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal.

  • Cioffi, C. L., et al. (2020). "Design, Synthesis, and Evaluation of Bicyclic Amines as Conformational/Metabolic Surrogates." Journal of Medicinal Chemistry. (Contextual grounding on bridged amine stability).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for protocols).

Sources

Comparison Guide: Synthetic Routes to Functionalized 3-Azabicyclo[3.1.1]heptanes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bridged Piperidine" Revolution

In modern medicinal chemistry, the 3-azabicyclo[3.1.1]heptane core has emerged as a high-value bioisostere for piperidine and morpholine rings. Unlike the flexible piperidine chair, this bridged system locks substituents into defined vectors, improving metabolic stability by eliminating labile C-H abstraction sites and restricting conformational entropy.

However, constructing this strained system—which combines a cyclobutane ring with a nitrogen bridge—is synthetically non-trivial. This guide objectively compares the three most dominant synthetic methodologies available today, ranging from classical intramolecular alkylation to cutting-edge silver-catalyzed insertions.

The Structural Argument (Why use it?)
  • Vector Fidelity: Matches the exit vectors of meta-substituted benzenes and 3,5-disubstituted pyridines.

  • Metabolic Hardening: The bridgehead carbons (C1/C5) are quaternary-like in their steric demand, protecting the core from oxidative metabolism.

  • Lipophilicity: Lowers logD compared to aromatic equivalents while maintaining solubility.

Comparative Analysis of Synthetic Routes

We have isolated three primary workflows for accessing this scaffold. Each serves a distinct phase of drug development, from library generation to kilogram-scale process chemistry.

Route A: Intramolecular Imide/Lactam Cyclization (The "Process" Route)
  • Principle: Construction of a 1,3-disubstituted cyclobutane precursor followed by ring closure via imide formation and subsequent reduction.

  • Best For: Multi-gram to Kilogram scale-up; synthesis of the parent core or C1/C5 substituted analogs.

  • Key Innovation: Recent work by Grygorenko et al. (Enamine) utilizing 3-oxocyclobutanecarboxylate precursors.

Route B: Spirocyclic Oxetanyl Nitrile Reduction (The "Isostere" Route)
  • Principle: A "magic" rearrangement-reduction sequence where spirocyclic oxetanyl nitriles are converted to the bicyclic amine using LiAlH4.

  • Best For: Accessing 3-substituted analogs; specifically designed to replace pyridine rings in antihistamines (e.g., Rupatadine analogs).[1]

  • Key Innovation: Developed by Mykhailiuk et al. , this route is counter-intuitive but highly efficient for specific substitution patterns.

Route C: Silver-Catalyzed BCB Insertion (The "Diversity" Route)
  • Principle: Insertion of isocyanides into bicyclo[1.1.0]butanes (BCBs) catalyzed by Ag(I).[2]

  • Best For: Rapid library generation; introducing complex substituents at the bridgehead positions in a single step.

  • Key Innovation: A formal [3+3]/[3+2] cascade that builds complexity rapidly from strained hydrocarbons.[2]

Performance Metrics Comparison

FeatureRoute A: Imide CyclizationRoute B: Oxetane ReductionRoute C: BCB Insertion
Scalability High (Tested >100g)Medium (Tested ~10-50g)Low/Medium (Library scale)
Step Count High (5-7 steps)Low (2-3 steps)Very Low (1 step from BCB)
C1/C5 Diversity Difficult (Requires pre-functionalized cyclobutane)LimitedExcellent (Dictated by BCB)
N3 Diversity High (Late-stage alkylation)HighMedium (Dictated by Isocyanide)
Operational Risk Low (Standard reagents)Medium (LiAlH4 reduction)Medium (Strained BCB handling)
Cost Efficiency High (Cheap starting materials)MediumLow (BCBs can be pricey)

Deep Dive: Route A – The "Process" Protocol

Source Authority: Lysenko, V., Grygorenko, O. O., et al. (2024/2025)[3]

This route is the industry standard for generating the core scaffold reliably. It solves the critical challenge of establishing the cis-1,3-stereochemistry required for the bridge formation.

The Mechanism (Logic Flow)

The synthesis hinges on the Strecker reaction to install an amino group and a nitrile (carboxylic acid equivalent) on a cyclobutane ring. The thermodynamic preference of the subsequent imide formation drives the cyclization, effectively "pulling" the molecule into the strained bicyclic conformation.

ImideRoute cluster_key Critical Control Point Start 3-Oxocyclobutane- carboxylate Strecker Strecker Reaction (Stereo-control) Start->Strecker BnNH2, TMSCN Hydrolysis Partial Hydrolysis (-CN to -CONH2) Strecker->Hydrolysis H2SO4/TFA Cyclization Base-Mediated Cyclization (Imide) Hydrolysis->Cyclization t-BuOK, THF Reduction Global Reduction (B2H6 or LiAlH4) Cyclization->Reduction Removal of C=O Product 3-Azabicyclo[3.1.1] heptane Reduction->Product

Figure 1: The Grygorenko Imide Cyclization Workflow. The cyclization step is the thermodynamic sink that locks the strained geometry.

Detailed Experimental Protocol

Note: This protocol is adapted for a 50g scale batch. All safety precautions regarding cyanides and hydrides must be observed.

Step 1: The Modified Strecker Reaction

  • Setup: Charge a reactor with methyl 3-oxocyclobutanecarboxylate (1.0 eq) and methanol (5 vol).

  • Amine Addition: Add benzylamine (1.05 eq) at 0°C. Stir for 30 min to form the imine.

  • Cyanation: Add TMSCN (1.1 eq) dropwise. Critical: Maintain temperature <10°C to maximize diastereoselectivity (favoring the cis-precursor).

  • Workup: Quench with NaHCO3. Extract with MTBE. The product is a mixture of diastereomers; the cis-isomer is required but separation is often deferred.

Step 2: Hydrolysis & Cyclization (The Key Step)

  • Hydrolysis: Treat the crude aminonitrile with conc. H2SO4/TFA (1:5 ratio) at 0°C -> RT for 16h. This hydrolyzes the nitrile to the amide and the ester to the acid, setting up the cyclization.

  • Neutralization: Carefully neutralize with K2CO3 (Caution: Exothermic/Gas evolution).

  • Cyclization: Dissolve the intermediate in THF. Add t-BuOK (2.0 eq) at 0°C.

    • Scientist's Note: The base deprotonates the amide, which attacks the activated ester/acid. Only the cis-isomer can cyclize due to geometric constraints. The trans-isomer remains unreacted and is washed away, acting as a "chemical purification."

  • Isolation: The resulting bicyclic imide (2,4-dione) precipitates or is extracted with CHCl3. Yields are typically >80%.[4]

Step 3: Global Reduction

  • Reduction: Suspend the imide in THF. Add BH3·THF or LiAlH4 (excess, 4-6 eq) carefully. Reflux for 12-24h.

  • Quench: Fieser workup (Water, 15% NaOH, Water) or acidic methanol quench.

  • Debenzylation (Optional): If the free amine is needed, perform hydrogenolysis (H2, Pd/C, MeOH).

Deep Dive: Route C – Silver-Catalyzed BCB Insertion

Source Authority: Dibchak, D., Mykhailiuk, P. K., et al. (Angew. Chem. Int. Ed. 2023/2025)[1]

For researchers needing to explore the chemical space around the bridgehead carbons (C1/C5), this route is superior due to its modularity.

BCBRoute BCB Bicyclo[1.1.0]butane Inter Argenta-cycle Intermediate BCB->Inter Strain Release Iso Isocyanide (R-NC) Iso->Inter Insertion Cat Ag(I) Catalyst Cat->Inter Coordination Prod Functionalized 3-Azabicyclo[3.1.1]heptane Inter->Prod Reductive Elimination

Figure 2: The Silver-Catalyzed Insertion. Note the rapid increase in complexity from the strained BCB precursor.

Protocol Summary
  • Reagents: Mix substituted bicyclo[1.1.0]butane (1.0 eq) and isocyanide (1.2 eq) in a vial.

  • Catalyst: Add AgF or AgOTf (5-10 mol%). Solvent: DCM or Toluene.

  • Conditions: Stir at RT or mild heat (40°C). The reaction is often complete within hours.

  • Outcome: The nitrogen atom of the isocyanide becomes the N3 bridge, while the isocyanide carbon becomes C2 or C4 (depending on substitution).

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs

    • Source: ChemRxiv (Lysenko, V., Grygorenko, O. O., et al., 2024)[5]

    • URL:[Link][6]

    • Relevance: Defines the scalable "Route A" (Imide cyclization) and provides the primary protocol.
  • General Synthesis of 3-Azabicyclo[3.1.

    • Source: Angewandte Chemie International Edition (Dibchak, D., Mykhailiuk, P. K., et al., 2023)[1][7]

    • URL:[Link][1]

    • Relevance: Establishes "Route B" (Oxetane reduction) and provides crystallographic comparisons to pyridine.
  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.

    • Source: Organic Letters (2024)
    • URL:[Link]

    • Relevance: Discusses late-stage functionaliz
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery

    • Source: Enamine / J. Org. Chem (Chernykh, A. V., Grygorenko, O. O., et al.)[3][8]

    • URL:[Link]

    • Relevance: Provides context on the related [3.1.1] systems and the general utility of these bridged scaffolds.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Why")

CRITICAL WARNING: ACID SENSITIVITY As a Senior Application Scientist, I often see researchers treat all organic intermediates as generic "organic waste." This is a dangerous oversimplification for Methyl 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylate .

This molecule contains a Boc (tert-butyloxycarbonyl) protecting group.[1][2] While the molecule itself is stable under ambient conditions, the Boc moiety is acid-labile.

  • The Hazard: If this chemical is disposed of in a waste container containing acidic residues (e.g., Trifluoroacetic acid (TFA), HCl, or acidic aqueous layers), it will undergo acid-catalyzed decomposition.

  • The Consequence: This reaction generates Isobutylene gas and Carbon Dioxide (

    
    ) . In a tightly capped waste carboy, this rapid gas evolution can pressurize the vessel, leading to rupture or explosion.
    

Core Directive: NEVER dispose of this compound in "Acidic Waste" streams. It must be segregated into Neutral/Basic Organic Waste or disposed of as a solid in a dedicated hazardous waste container.

Part 2: Chemical Waste Profile & Characterization

Before disposal, you must characterize the waste to assign the correct regulatory codes.[1] As this is a specialized research chemical, it does not have a specific named EPA listing (P-List or U-List), but it is regulated based on its characteristics and the solvents it is dissolved in.

Table 1: Waste Characterization Data
ParameterSpecification / StatusOperational Implication
Chemical Name This compoundPrimary Label Identifier
CAS Number 1363380-75-9 (or analog)Use for waste manifest inventory
Physical State Solid (Low melting point) or Viscous OilDetermines container type (Wide-mouth vs. Jerrycan)
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE required (Gloves, Goggles, Lab Coat)
Reactivity Acid-Sensitive DO NOT MIX WITH ACIDS
EPA Waste Code D001 (if in flammable solvent)OR Unlisted Hazardous WasteDefault to "Non-Halogenated Organic" stream

Part 3: The Mechanism of Hazard (Expert Insight)

To understand the disposal protocol, you must understand the chemistry. The Boc group is designed to cleave in acid. This is useful in synthesis but dangerous in waste management.

The Decomposition Pathway:



If you dispose of 10 grams of this intermediate into an acidic waste stream, you can theoretically generate several liters of gas in minutes. If the cap is tight, the container fails.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Pure Solid Substance (Expired Stock)

Applicability: You have a vial of the pure chemical that is degraded or no longer needed.

  • Do not dissolve: There is no need to dissolve the solid in solvent for disposal; this increases waste volume and fire risk.

  • Container Selection: Use a dedicated wide-mouth high-density polyethylene (HDPE) jar or a specific "Solid Hazardous Waste" drum.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound" (95%+).

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Segregation: Ensure this container is NOT used for solid acidic resins (like Dowex H+ form) or silica gel soaked in acid.

Protocol B: Reaction Mixtures (Liquid Waste)

Applicability: The chemical is dissolved in solvents (DCM, Ethyl Acetate, Methanol) post-reaction.

  • pH Check (The Self-Validating Step):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): You MUST neutralize the solution before bottling. Add Saturated Sodium Bicarbonate (

      
      ) slowly until gas evolution ceases and pH is neutral (pH 6-8).
      
    • If Neutral/Basic: Proceed to step 2.

  • Solvent Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Ethyl Acetate, Hexanes, Methanol, or THF.

  • Consolidation: Pour into the appropriate carboy.

    • Crucial: Leave at least 10% headspace in the container to accommodate minor off-gassing.

    • Cap: Use a vented cap if available, or ensure the cap is not over-torqued if the waste stream is active.

Part 5: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process to ensure safety and compliance.

DisposalWorkflow Start Waste Assessment: Methyl 3-Boc-3-azabicyclo[3.1.1] heptane-6-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid (Pure) StateCheck->Solid Powder/Oil Liquid Liquid (Solution) StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin Solid->SolidBin Label & Seal AcidCheck Is Solution Acidic? (pH < 4) Liquid->AcidCheck Neutralize ACTION: Quench with Sat. NaHCO3 until pH 7 AcidCheck->Neutralize Yes (Risk of Gas) SolventCheck Solvent Type? AcidCheck->SolventCheck No (Safe) Neutralize->SolventCheck pH Neutralized HaloBin Halogenated Organic Waste SolventCheck->HaloBin DCM / Chloroform NonHaloBin Non-Halogenated Organic Waste SolventCheck->NonHaloBin EtOAc / MeOH / THF

Figure 1: Decision tree for the safe segregation and disposal of Boc-protected amino ester waste. Note the critical neutralization step for acidic solutions.

Part 6: Emergency Response (Spills)

In the event of a benchtop spill of the pure compound:

  • Evacuate & Ventilate: The compound is an irritant.[3] Clear the immediate area.[4][5][6]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Do not sweep dry dust (aerosol risk). Cover with a wet paper towel or oil-absorbing pad, then wipe up.

    • Liquid/Oil: Absorb with vermiculite or a spill pad.

  • Decontamination: Wipe the surface with a mild detergent solution. Avoid using strong acids for cleaning the surface to prevent in-situ decomposition.

  • Disposal: Place all cleanup materials into a plastic bag, seal it, and place it in the Solid Hazardous Waste bin.

Part 7: Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Generator Status: Ensure your lab is registered as a generator.

  • Waste Coding:

    • If the material is pure, it is generally not a P-listed (acutely toxic) or U-listed waste.

    • If mixed with solvents, apply codes F003 (Non-halogenated solvents) or F002 (Halogenated solvents).

    • If the waste exhibits ignitability (Flash point < 60°C), apply code D001 .[7][8]

  • Satellite Accumulation: Store waste in a closed container at or near the point of generation. Move to the central accumulation area within 3 days of filling the container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.